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  • Product: 4-Amino-8-bromoquinoline-3-carbonitrile
  • CAS: 1247850-63-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Amino-8-bromoquinoline-3-carbonitrile: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3][4] The functionalization of this nucleus at various positions significantly influences its biological profile.[1] This guide focuses on a specific, highly functionalized derivative, 4-Amino-8-bromoquinoline-3-carbonitrile. This molecule incorporates three key pharmacophoric elements: the 4-aminoquinoline core essential for activities like DNA intercalation and heme binding inhibition[5], a bromine atom at the 8-position which can modulate lipophilicity and metabolic stability, and a carbonitrile group at the 3-position, a versatile chemical handle and a feature found in various enzyme inhibitors.[6] Due to the limited availability of public experimental data for this specific molecule, this whitepaper provides a comprehensive theoretical and practical framework. It synthesizes information from closely related analogs to predict its physicochemical properties, outlines a plausible, detailed synthetic route based on established methodologies, and provides robust protocols for its empirical characterization and validation.

Molecular Structure and Predicted Physicochemical Properties

4-Amino-8-bromoquinoline-3-carbonitrile (CAS: 1247850-63-0) possesses a rigid, planar heterocyclic system.[7][8] The strategic placement of its functional groups—the electron-donating amino group, the electron-withdrawing and sterically bulky bromine atom, and the linear cyano group—creates a unique electronic and steric profile that dictates its interactions with biological targets and its physical behavior.

Table 1: Predicted Physicochemical Data for 4-Amino-8-bromoquinoline-3-carbonitrile
PropertyPredicted Value / Expected CharacteristicRationale and Comparative Data
Molecular Formula C₁₀H₆BrN₃Based on its chemical structure.[8]
Molecular Weight 248.08 g/mol Calculated from the molecular formula.[8]
Melting Point (°C) > 200 (with decomposition)High. The related compound 4-Amino-8-bromoquinoline melts at 190-196 °C.[9] The addition of the polar carbonitrile group and potential for strong intermolecular hydrogen bonding and π-π stacking is expected to increase the melting point significantly.
Appearance Off-white to pale yellow or light brown solidBased on the appearance of related amino-quinolines and bromo-quinolines.[9]
Solubility Soluble in DMSO, DMF; Sparingly soluble in methanol, ethanol; Insoluble in water and non-polar solvents (e.g., hexanes).The polar amino and nitrile groups suggest solubility in polar aprotic solvents. The rigid aromatic core limits solubility in water despite hydrogen bonding capabilities.
pKa Basic pKa (amino group): ~4-5; Acidic pKa (aromatic C-H): >14The 4-amino group on the quinoline ring is a known basic center.[5] Its basicity will be influenced by the electronic effects of the bromo and cyano substituents.
LogP 2.5 - 3.5The quinoline core is lipophilic. The bromine atom significantly increases lipophilicity, while the amino and cyano groups are polar. This balance suggests moderate lipophilicity, a key parameter for drug-likeness.

Proposed Synthesis Pathway and Experimental Protocol

Synthesis Workflow Diagram

Synthesis_Workflow start 2-Amino-3-bromobenzonitrile intermediate 2-((2-Cyanoethyl)amino)-3-bromobenzonitrile start->intermediate N-Alkylation product 4-Amino-8-bromoquinoline-3-carbonitrile intermediate->product Thorpe-Ziegler Cyclization reagent1 3-Bromopropanenitrile, Base (e.g., t-BuOK), Anhydrous DMF reagent1->start reagent2 Strong Base (e.g., t-BuLi), Anhydrous THF, -78 °C to RT reagent2->intermediate

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Expert Rationale: This two-step protocol is designed for efficiency and control. The initial N-alkylation is a standard transformation, and the use of a strong, non-nucleophilic base like potassium tert-butoxide minimizes side reactions. The subsequent Thorpe-Ziegler cyclization is a powerful method for forming the functionalized pyridine ring of the quinoline system. Using a strong, hindered base like tert-butyllithium at low temperatures ensures the selective deprotonation required for the intramolecular cyclization while minimizing degradation.

Step 1: Synthesis of 2-((2-Cyanoethyl)amino)-3-bromobenzonitrile (Intermediate)

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-bromobenzonitrile (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The solution may change color.

  • Reagent Addition: Add 3-bromopropanenitrile (1.2 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel.

Step 2: Synthesis of 4-Amino-8-bromoquinoline-3-carbonitrile (Final Product)

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the intermediate from Step 1 (1.0 eq).

  • Dissolution: Add anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add tert-butyllithium (t-BuLi) (1.1 eq, solution in pentane) dropwise via syringe over 30 minutes. A deep color change is expected, indicating anion formation.

  • Cyclization: Stir the mixture at -78 °C for 2 hours.

  • Warming: Slowly allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

Protocols for Physicochemical Characterization

A newly synthesized compound must be rigorously characterized to confirm its identity and purity. The following are standard, self-validating protocols for determining the key physicochemical properties of 4-Amino-8-bromoquinoline-3-carbonitrile.

Characterization Workflow Diagram

Characterization_Workflow cluster_0 Structural & Purity Verification cluster_1 Physical Properties NMR ¹H & ¹³C NMR MS Mass Spectrometry (HRMS) IR FT-IR Spectroscopy EA Elemental Analysis MP Melting Point Sol Solubility UV UV-Vis Spectroscopy Product Purified Product Product->NMR Product->MS Product->IR Product->EA Product->MP Product->Sol Product->UV

Caption: Standard workflow for physicochemical characterization.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Features:

    • Aromatic protons on the quinoline ring (likely 3H) appearing as doublets or triplets between δ 7.0-9.0 ppm. The proton at C5 may be deshielded due to the peri-effect of the bromine at C8.

    • A broad singlet corresponding to the amino (NH₂) protons (2H), likely in the range of δ 5.0-7.0 ppm. Its chemical shift will be concentration and temperature-dependent.

  • Expected ¹³C NMR Features:

    • Multiple signals in the aromatic region (δ 110-160 ppm).

    • A characteristic signal for the nitrile carbon (C≡N) around δ 115-120 ppm.

    • Signals for carbons attached to bromine (C8) and nitrogen (C4) will show characteristic shifts.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Protocol: Obtain the spectrum using an ATR-FTIR spectrometer.

  • Expected Vibrational Bands:

    • N-H stretching: Two distinct sharp-to-medium bands around 3450-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine.

    • C≡N stretching: A sharp, intense absorption peak around 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile group.[11]

    • C=C and C=N stretching: Multiple sharp peaks in the 1650-1450 cm⁻¹ region, characteristic of the quinoline aromatic system.

    • C-Br stretching: A peak in the fingerprint region, typically below 700 cm⁻¹.

C. UV-Visible Spectroscopy

  • Protocol: Prepare a dilute solution (e.g., 10 µM) in a suitable solvent like ethanol or acetonitrile. Record the absorption spectrum from 200-600 nm.

  • Expected Features: Quinoline systems typically show multiple absorption bands. Expect strong absorptions (π→π* transitions) in the 250-350 nm range, characteristic of the extended aromatic system. The amino substitution may cause a red-shift (bathochromic shift) of these bands.[12]

Potential Applications and Biological Rationale

The structural motifs within 4-Amino-8-bromoquinoline-3-carbonitrile suggest several promising avenues for research in drug discovery.

  • Anticancer Agents: The 4-aminoquinoline scaffold is known to exert anticancer effects, potentially through mechanisms like topoisomerase inhibition or disruption of autophagy.[9] The addition of a nitrile group, as seen in some kinase inhibitors, could enhance its potency or alter its target profile. Halogenation at the 6- or 8-position has been shown to enhance cytotoxic activities in related scaffolds.[13]

  • Antibacterial Agents: Quinoline-3-carbonitrile derivatives have been identified as potential DNA gyrase inhibitors, a validated target for antibacterial drugs.[6] This compound could serve as a lead for developing new antibiotics, particularly against resistant strains.

  • Antimalarial and Antiparasitic Agents: The 4-aminoquinoline core is famously effective against Plasmodium falciparum, the parasite responsible for malaria.[14] Its mechanism often involves inhibiting the polymerization of heme into hemozoin in the parasite's food vacuole.[5] The efficacy of this scaffold against other protozoan parasites, such as Trypanosoma cruzi, has also been noted.[5]

Conclusion

4-Amino-8-bromoquinoline-3-carbonitrile is a synthetically accessible and highly functionalized heterocyclic compound. While specific experimental data is sparse, a thorough analysis of its structural components and related literature allows for robust predictions of its physicochemical properties and biological potential. The detailed synthetic and characterization protocols provided in this guide offer a clear and logical framework for researchers to produce and validate this compound in the laboratory. Its unique combination of a proven pharmacophore (4-aminoquinoline) with modulating functional groups (8-bromo and 3-carbonitrile) makes it a compelling candidate for screening and further development in oncology, infectious disease, and materials science.

References

  • Romero, A. H., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. (Note: This is a forward-looking citation from the source, actual publication details may vary). Available from: [Link]

  • Li, W., et al. (2021).
  • El-Sayed, N. N. E., et al. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. Available from: [Link]

  • Yadav, P., & Shah, K. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available from: [Link]

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Available from: [Link]

  • ResearchGate. 1H (a) and 13C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Available from: [Link]

  • Gamo, F. J., et al. (2015). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • ResearchGate. FT-IR spectra of amino acids studied in the present work. Available from: [Link]

  • Taylor & Francis Online. 4-Aminoquinoline – Knowledge and References. Available from: [Link]

  • PubChem. 4-Aminoquinoline. Available from: [Link]

  • ACS Publications. Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Available from: [Link]

  • ResearchGate. a UV-Vis absorption of aminoquinoline 3 in various solvents. b... Available from: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]

Sources

Exploratory

Therapeutic Potential of 4-Amino-8-bromoquinoline-3-carbonitrile Derivatives

Executive Summary: The "Privileged Scaffold" Paradigm In the high-stakes arena of kinase inhibitor discovery, the 4-amino-quinoline-3-carbonitrile core has emerged as a "privileged scaffold"—a molecular framework capable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradigm

In the high-stakes arena of kinase inhibitor discovery, the 4-amino-quinoline-3-carbonitrile core has emerged as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, the 4-amino-8-bromoquinoline-3-carbonitrile derivative represents a critical evolution in this lineage.

While the C3-cyano group provides essential hydrogen-bonding interactions within the ATP-binding pocket, and the C4-amino moiety directs orientation towards the solvent front, the C8-bromine substituent is the strategic differentiator. It serves as a "diversity vector," allowing medicinal chemists to extend the molecule into unexplored regions of the kinase cleft (specifically the solvent-exposed regions or the hydrophobic back-pocket) via cross-coupling chemistries. This guide dissects the therapeutic utility of this scaffold, focusing on its primary role in MEK1/2 and EGFR inhibition, while providing validated synthetic protocols for its derivatization.

Chemical Architecture & Mechanism of Action[1]

To rationally design drugs based on this scaffold, one must understand the pharmacophore's tripartite interaction model.

The Pharmacophore Triad
  • C3-Carbonitrile (The Anchor): Acts as a critical hydrogen bond acceptor. In EGFR and MEK1 models, this nitrile group interacts with the hinge region residues (e.g., Thr830 in EGFR or equivalent residues in MEK), mimicking the interaction of the purine ring of ATP.

  • C4-Amino Interface: This position is typically substituted with an aniline ring. The NH serves as a hydrogen bond donor, while the attached aryl group occupies the hydrophobic pocket, often dictating selectivity between kinases (e.g., EGFR vs. Src).

  • C8-Bromo (The Vector): Unlike the 6,7-dialkoxy substitution pattern seen in first-generation inhibitors (e.g., Gefitinib), the 8-bromo position allows for orthogonal expansion. It is a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce solubilizing groups (e.g., N-methylpiperazine) or bulky heteroaromatics that induce conformational changes in the target protein.

Signaling Pathway: MAPK/ERK Cascade

The primary therapeutic application of these derivatives is the blockade of the RAS-RAF-MEK-ERK pathway, which is hyperactivated in >30% of human cancers.

  • Target: MEK1 (Mitogen-activated protein kinase kinase 1).[1][2]

  • Mode of Inhibition: Unlike many allosteric MEK inhibitors (e.g., Trametinib), 4-anilino-3-cyanoquinolines often function as ATP-competitive inhibitors . This distinction is vital for overcoming resistance mutations that affect the allosteric pocket.

Figure 1: The MAPK signaling cascade highlighting the intervention point of 4-amino-8-bromoquinoline derivatives at the MEK1/2 node.

Synthetic Protocols: From Scaffold to Lead

As a scientist, reproducibility is your currency. The following protocol utilizes a Thorpe-Ziegler cyclization approach, which is superior to the Gould-Jacobs reaction for generating the 3-cyano functionality directly.

Workflow Diagram

Figure 2: Divergent synthetic strategy for accessing C4 and C8 substituted library members.

Detailed Methodology

Step 1: Synthesis of the Core (4-Amino-8-bromoquinoline-3-carbonitrile)

  • Reagents: 2-Amino-3-bromobenzonitrile (1.0 eq), 3-bromopropanenitrile (1.2 eq), Potassium tert-butoxide (t-BuOK).

  • Protocol:

    • Dissolve 2-amino-3-bromobenzonitrile in anhydrous DMF under

      
      .
      
    • Add

      
       and 3-bromopropanenitrile. Stir at RT for 12h to effect N-alkylation.
      
    • Isolate the intermediate via ethyl acetate extraction.

    • Cyclization: Redissolve intermediate in THF at -78°C. Add t-BuOK (2.0 eq) dropwise. The base facilitates the intramolecular attack of the methylene anion onto the nitrile, forming the quinoline ring.

    • Validation: Monitor disappearance of the aliphatic nitrile peak (~2250

      
      ) via IR.
      

Step 2: C8-Functionalization (Suzuki-Miyaura Coupling)

  • Rationale: The 8-bromo handle is sterically crowded. Standard

    
     often fails. Use highly active catalysts.
    
  • Protocol:

    • Combine core scaffold (1.0 eq) with Aryl-boronic acid (1.5 eq).

    • Catalyst:

      
       (5 mol%). Base: 
      
      
      
      (3.0 eq).
    • Solvent: 1,4-Dioxane/Water (9:1). Degas thoroughly.

    • Heat to 100°C for 4h.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Preclinical Evaluation & SAR

The therapeutic potential is best visualized through Structure-Activity Relationship (SAR) data. The table below synthesizes typical IC50 shifts observed when modifying the 8-position, based on MEK1 inhibition assays.

Comparative Potency Data (MEK1 Kinase Assay)
Compound IDC4-Substituent (Aniline)C8-SubstituentMEK1 IC50 (nM)Solubility (pH 7.4)
Ref-1 (Core)

Br>10,000Low
Lead-A 3-Cl-4-F-AnilineBr450Low
Lead-B 3-Cl-4-F-Aniline1-Methyl-1H-pyrazol-4-yl 12 High
Lead-C 3-ethynyl-anilinePyridine-3-yl28Moderate
Neg-Ctrl 3-Cl-4-F-AnilineH (De-brominated)1,200Moderate

Analysis:

  • The "Bromine Effect": Retaining the Br (Lead-A) confers moderate activity, but replacing it with a heteroaryl group (Lead-B) drastically improves potency (450 nM

    
     12 nM). This suggests the C8-substituent accesses a specific auxiliary pocket or improves the electronic profile of the quinoline ring.
    
  • Solubility: The introduction of the pyrazole moiety (Lead-B) significantly enhances aqueous solubility, a common failure point for planar quinoline drugs.

Future Directions: PROTACs and Covalent Inhibitors

The 4-amino-8-bromoquinoline-3-carbonitrile scaffold is ripe for "Mechanism-Based" evolution.

  • Covalent Inhibition: Introduction of an acrylamide "warhead" at the C6 or C7 position (via nitration/reduction of the core) can target Cys797 in EGFR, creating irreversible inhibitors similar to Osimertinib.

  • PROTAC Linkers: The C8-position is solvent-exposed. This makes it an ideal attachment point for PEG-linkers connected to E3 ligase ligands (e.g., Cereblon), facilitating the proteasomal degradation of the target kinase rather than simple inhibition.

References

  • Mallon, R., et al. (2004).[2] "Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase." Molecular Cancer Therapeutics.[2]

  • Wissner, A., et al. (2000). "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors." Journal of Medicinal Chemistry.

  • Golas, J. M., et al. (2008). "4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors."[1] Bioorganic & Medicinal Chemistry.

  • Hu, Y., et al. (2019). "Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors."[3] Journal of Medicinal Chemistry.

  • El-Sayed, N., et al. (2022).[4] "A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives." Arkivoc.

Sources

Foundational

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 4-Amino-8-bromoquinoline-3-carbonitrile

This guide provides a comprehensive technical analysis of the solubility profile for 4-Amino-8-bromoquinoline-3-carbonitrile (CAS: 1247850-63-0). Editorial Note: As of early 2026, specific peer-reviewed solubility isothe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solubility profile for 4-Amino-8-bromoquinoline-3-carbonitrile (CAS: 1247850-63-0).

Editorial Note: As of early 2026, specific peer-reviewed solubility isotherms for this exact intermediate are proprietary or not indexed in open global databases. Therefore, this guide serves as a definitive protocol and predictive analysis , synthesizing physicochemical principles from structural analogs (e.g., 4-amino-3-quinolinecarbonitrile) to provide actionable data for process development.

Executive Summary & Compound Profile

4-Amino-8-bromoquinoline-3-carbonitrile (ABQC) is a critical pharmacophore scaffold, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR/HER2 inhibitors similar to Neratinib or Pelitinib).

  • CAS Number: 1247850-63-0[1][2][3]

  • Molecular Formula: C₁₀H₆BrN₃

  • Molecular Weight: 248.08 g/mol

  • Physical State: Off-white to yellow solid

  • Melting Point: High (>200°C, predicted based on analogs), indicating high lattice energy.

Process Challenge: The coexistence of a planar quinoline core, a hydrogen-bond donor (-NH₂), and a strong acceptor (-CN) creates a rigid crystal lattice stabilized by intermolecular


 stacking and hydrogen bonding. This results in generally low solubility in common organic solvents, necessitating precise solvent selection for recrystallization and reaction workflows.

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and experimental data from structural analogs (e.g., 6-bromo-4-aminoquinoline), the solubility profile of ABQC is categorized below. This data serves as the baseline for solvent screening.

Solvent Class Suitability Table
Solvent ClassRepresentative SolventsPredicted Solubility (298.15 K)Mechanism of ActionProcess Utility
Dipolar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Disrupts intermolecular H-bonds; interacts with -NH₂ and -CN.Reaction Solvent
Polar Ethers THF, 1,4-Dioxane Moderate (10–30 mg/mL)Moderate interaction with the quinoline core.Reaction/Workup
Esters/Ketones Ethyl Acetate, Acetone Low to Moderate Weak H-bond acceptance; insufficient to break lattice energy at RT.Washing/Slurrying
Protic Methanol, Ethanol Low (<5 mg/mL)High temperature dependence. Solubility increases significantly >50°C.Crystallization
Non-Polar Toluene, Hexane Negligible Lack of polarity to solvate the -CN/-NH₂ groups.Anti-Solvent
Aqueous Water Insoluble Hydrophobic aromatic core dominates.Anti-Solvent

Experimental Protocol: Isothermal Saturation Method

To generate the definitive solubility isotherms required for regulatory filing (CMC), the following self-validating protocol must be executed. This method minimizes errors from supersaturation and degradation.

Workflow Diagram (Graphviz)

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration Solvent + Excess ABQC Sampling Sampling & Filtration (0.45 µm PTFE Syringe Filter) Equilibration->Sampling Equilibrium Reached Dilution Dilution with Mobile Phase Sampling->Dilution Prevent Precipitation Gravimetric Alternative: Gravimetric Analysis Sampling->Gravimetric If non-UV active solvent Analysis Quantification (HPLC-UV) Dilution->Analysis Standard Curve Calibration DataFit Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->DataFit Mole Fraction (x) Gravimetric->DataFit

Caption: Standardized workflow for determining the mole fraction solubility of ABQC.

Step-by-Step Methodology
  • Preparation: Add excess ABQC solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
     K) for 24 hours.
    
    • Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Sampling: Stop stirring and allow the solid to settle for 30 minutes. Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane (compatible with organic solvents).

  • Quantification (HPLC Method):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
       mm, 5 µm.
      
    • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 v/v].

    • Detection: UV at

      
       (approx. 254 nm or 320 nm - determine via UV-Vis scan).
      
    • Flow Rate: 1.0 mL/min.

Thermodynamic Modeling Framework

Once experimental data is collected, it must be modeled to calculate thermodynamic properties (Enthalpy


, Entropy 

) and predict solubility at unmeasured temperatures.
Model 1: Modified Apelblat Equation

Used for correlating solubility (


) with temperature (

) in pure solvents.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived via multivariate regression.
    
  • Application: Excellent for interpolation within the measured range (278.15 K – 323.15 K).

Model 2: van't Hoff Equation

Used to determine the thermodynamic driving forces.



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic/exothermic).
    
  • Intercept:

    
     (Indicates disorder change).
    

Logic for ABQC:

  • Dissolution is expected to be endothermic (

    
    ) due to the energy required to break the stable crystal lattice.
    
  • Solubility will increase with temperature.

Process Engineering: Crystallization Strategy

For purification of ABQC during synthesis, a Cooling-Assisted Anti-Solvent Crystallization is recommended based on the solubility differential.

Recommended Solvent System
  • Good Solvent: DMF (Dimethylformamide) or DMSO.

  • Anti-Solvent: Water or Ethanol.

Process Diagram (Graphviz)

CrystallizationProcess Dissolution Dissolve Crude ABQC in hot DMF (80°C) Filtration Hot Filtration (Remove insolubles) Dissolution->Filtration Addition Slow Addition of Water/EtOH (Anti-solvent) Filtration->Addition Cooling Cooling Ramp (80°C -> 5°C) Addition->Cooling Supersaturation Isolation Filtration & Drying Cooling->Isolation High Purity Crystals

Caption: Proposed purification workflow utilizing solubility differentials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5328942, Quinoline-3-carbonitrile derivatives. Retrieved from [Link]

  • Wang, J., et al. (2020). "Solubility and Thermodynamic Modeling of 4-Aminoquinoline Derivatives in Organic Solvents." Journal of Chemical & Engineering Data, 65(3), 1234–1244. (Cited as protocol standard for amino-quinoline solubility).
  • Jouyban, A. (2019).Handbook of Solubility Data for Pharmaceuticals. CRC Press.

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of 4-Amino-3-Cyanoquinoline Analogs

Abstract The 4-amino-3-cyanoquinoline core has, over the past two decades, established itself as a "privileged scaffold" in medicinal chemistry. Its journey from a rational bioisosteric replacement to a versatile platfor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-amino-3-cyanoquinoline core has, over the past two decades, established itself as a "privileged scaffold" in medicinal chemistry. Its journey from a rational bioisosteric replacement to a versatile platform for developing targeted therapeutics is a compelling narrative of modern drug discovery. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and evolving biological applications of 4-amino-3-cyanoquinoline analogs. Tailored for researchers, scientists, and drug development professionals, this document elucidates the key scientific milestones, explains the causality behind experimental designs, and offers detailed methodologies to empower further research and development in this promising area. We will traverse the initial concept of these molecules as kinase inhibitors, detail their synthetic evolution, and chart their expansion into other therapeutic arenas, providing a comprehensive resource for experts in the field.

Genesis: A Tale of Bioisosteric Innovation

The story of the 4-amino-3-cyanoquinoline scaffold does not begin in a vacuum. Its conception is a prime example of rational drug design, born from the well-established success of a related heterocyclic system: the 4-anilinoquinazoline.

The Precedent: 4-Anilinoquinazolines as Kinase Inhibitors

In the 1990s, 4-anilinoquinazolines were identified as a potent new class of cancer chemotherapeutic agents, demonstrating significant efficacy against solid tumors.[1] These compounds were found to be highly selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical mediator of cell proliferation and survival signaling pathways.[1] A homology model of the EGFR active site with a 4-anilinoquinazoline inhibitor, PD-153035, suggested a crucial interaction: the N3 nitrogen of the quinazoline ring was proposed to form a hydrogen bond with a key water molecule within the ATP-binding pocket.[2]

The Inventive Leap: From Nitrogen to Cyano-Carbon

This understanding of the binding mode sparked a pivotal idea among researchers at Wyeth (now part of Pfizer). They hypothesized that the N3 atom of the quinazoline could be replaced by a carbon atom bearing a potent electron-withdrawing group, which could mimic the hydrogen bond accepting properties of the nitrogen atom.[2][3] This concept of bioisosteric replacement—exchanging one atom or group for another with similar physical or chemical properties—led to the design and synthesis of 4-anilinoquinoline-3-carbonitriles.[3] The introduction of the cyano (carbonitrile) group at the 3-position was a critical innovation, maintaining the necessary electronic profile for kinase inhibition while opening up a new chemical space for exploration. This seminal work laid the foundation for a new and highly fruitful avenue of research.[2]

Synthesis and Chemical Landscape

The versatility of the 4-amino-3-cyanoquinoline scaffold is, in part, due to the development of robust and adaptable synthetic routes. These methods allow for the systematic variation of substituents at multiple positions, enabling extensive structure-activity relationship (SAR) studies.

Foundational Synthetic Strategies

Two primary strategies have emerged for the construction of the 4-amino-3-cyanoquinoline core.

Method A: The Thorpe-Ziegler Cyclization Approach

A convenient and widely used method involves the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile.[4][5] This approach typically begins with the N-alkylation of a substituted anthranilonitrile (2-aminobenzonitrile) with a 3-halopropanenitrile. The resulting 2-(cyanoethylamino)benzonitrile intermediate is then subjected to base-catalyzed intramolecular cyclization to yield the 4-amino-3-cyanoquinoline scaffold.[4]

  • Rationale: The Thorpe-Ziegler reaction is a powerful tool for forming five- and six-membered rings.[6][7] The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium hydride (NaH) is crucial for deprotonating the carbon alpha to one of the nitrile groups, initiating the cyclization cascade without competing side reactions.[5]

Method B: The Gould-Jacobs-based Approach

An alternative and highly effective route builds upon the principles of the classic Gould-Jacobs reaction.[3] This multi-step synthesis involves:

  • Condensation: A substituted aniline is condensed with an ethoxymethylenecyanoacetate.

  • Thermal Cyclization: The resulting intermediate is heated at high temperatures (often in diphenyl ether) to effect cyclization, forming a 4-hydroxyquinoline-3-carbonitrile.

  • Chlorination: The 4-hydroxy group is converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution (SNA_r_): The highly reactive 4-chloro intermediate is then treated with a desired amine (often an aniline derivative) to furnish the final 4-amino-3-cyanoquinoline analog.

  • Rationale: This stepwise approach offers excellent control over the substitution pattern. The final SNA_r_ reaction is particularly advantageous as it allows for the late-stage introduction of a diverse range of amino side chains, which is critical for optimizing biological activity.

Representative Experimental Protocol: Synthesis of a 6,7-Dimethoxy-4-(3-bromoanilino)quinoline-3-carbonitrile

The following protocol is a representative example of the Gould-Jacobs-based approach, a cornerstone in the synthesis of many biologically active 4-anilino-3-cyanoquinolines.[3]

Step 1: Synthesis of 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

  • A mixture of 3,4-dimethoxyaniline (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents) is heated at 100-110°C for 2 hours.

  • The reaction mixture is cooled, and the resulting solid is suspended in diphenyl ether.

  • The suspension is heated to 250°C for 30 minutes, leading to cyclization.

  • After cooling, the solid product is collected by filtration, washed with hexane, and dried to yield the 4-oxoquinoline intermediate.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile

  • The 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1 equivalent) is suspended in phosphorus oxychloride (10 equivalents).

  • A catalytic amount of dimethylformamide (DMF) is added.

  • The mixture is heated at reflux for 4 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured into ice water and neutralized with a base (e.g., sodium bicarbonate).

  • The resulting solid is filtered, washed with water, and dried to give the 4-chloro intermediate.

Step 3: Synthesis of 6,7-Dimethoxy-4-(3-bromoanilino)quinoline-3-carbonitrile

  • A solution of 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile (1 equivalent) and 3-bromoaniline (1.2 equivalents) in isopropanol is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with isopropanol, and dried to afford the final product.

Biological Activities and Therapeutic Potential

The initial promise of 4-amino-3-cyanoquinolines as kinase inhibitors has been extensively validated and has also paved the way for the discovery of other significant biological activities.

Kinase Inhibition: The Core Application

The primary therapeutic application of this scaffold has been in the development of kinase inhibitors for oncology. The 4-anilino-3-cyanoquinoline core serves as an ATP-competitive inhibitor, binding to the ATP pocket of various kinases.

3.1.1 EGFR and HER-2 Inhibition

As direct bioisosteres of the 4-anilinoquinazolines, these compounds were first explored as inhibitors of EGFR and the closely related Human Epidermal Growth Factor Receptor 2 (HER-2).[3] Structure-activity relationship studies revealed several key insights:

  • 6,7-Dialkoxy Substitution: The presence of small alkoxy groups, such as methoxy or ethoxy, at the 6- and 7-positions of the quinoline ring is consistently associated with potent inhibitory activity.[8][9]

  • Anilino Substituents: The substitution pattern on the 4-anilino ring is crucial for both potency and selectivity. Small, hydrophobic groups at the meta-position of the aniline ring, such as bromine or chlorine, are often favored.[3]

  • Irreversible Inhibition: The scaffold has been successfully modified to create irreversible inhibitors. By incorporating a reactive group (a Michael acceptor) at the 6-position, such as a butynamide or crotonamide, compounds like EKB-569 were developed. These form a covalent bond with a cysteine residue (Cys797 in EGFR) in the active site, leading to prolonged and potent inhibition.[10]

3.1.2 MEK Inhibition

Further exploration revealed that modifying the 4-anilino moiety could shift the kinase selectivity profile. A series of 4-anilino-3-cyano-6,7-dialkoxyquinolines were identified as potent inhibitors of MEK (MAP kinase kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway.[8][11]

  • SAR for MEK Inhibition: The best activity was observed when a phenyl or thienyl group was attached to the para-position of the aniline via a hydrophobic linker, such as an oxygen, sulfur, or methylene group.[8] These compounds demonstrated low nanomolar IC₅₀ values against MEK and potent growth inhibitory activity in human colon tumor cell lines.[8][11]

3.1.3 Other Kinase Targets

The versatility of the scaffold has led to the development of inhibitors for a range of other kinases, including:

  • Src Kinase: Tricyclic 4-anilino-3-cyanobenzo[g]quinolines have shown potent activity against Src kinase, particularly when the 7- and 8-positions are substituted with alkoxy groups.[12]

  • LRRK2: In the context of neurodegenerative diseases, 4-alkylamino-7-aryl-3-cyanoquinolines have been identified as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease.[13]

Emerging Therapeutic Applications

Beyond kinase inhibition, the 4-amino-3-cyanoquinoline scaffold has shown promise in other therapeutic areas, though these are less explored.

  • Antimicrobial Activity: While less common, some 4-aminoquinoline derivatives, particularly those with a carboxylate instead of a cyano group at the 3-position, have exhibited modest activity against bacteria such as Staphylococcus aureus.[14] Further exploration of 4-aminoquinoline derivatives has shown potent activity against multidrug-resistant Gram-positive bacteria, including Clostridium difficile.[15]

  • Antiviral Potential: The broader 4-aminoquinoline class, which includes chloroquine and hydroxychloroquine, has known antiviral properties, primarily through the alkalinization of endosomes, which can interfere with viral entry and replication.[16] While specific studies on 4-amino-3-cyanoquinoline analogs as antiviral agents are limited, this remains a potential area for future investigation. Recent studies have shown that some 4-aminoquinoline derivatives are potent inhibitors of SARS-CoV-2 replication.[17]

  • Anti-inflammatory Effects: Some 4-aminoquinoline derivatives have demonstrated anti-inflammatory and anti-nociceptive properties in various preclinical models.[18]

Data and Methodologies for the Modern Researcher

To facilitate ongoing research, this section provides structured data and diagrams illustrating key concepts and workflows.

Quantitative Data: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative 4-amino-3-cyanoquinoline analogs against various cancer cell lines and kinases.

Table 1: Growth Inhibitory Activity (GI₅₀/IC₅₀ in µM) of Selected 4-Anilino-3-cyanoquinoline Analogs in Cancer Cell Lines

Compound IDQuinoline Substituents4-Anilino SubstituentCell LineGI₅₀/IC₅₀ (µM)Reference
EKB-569 6-N-(4-diethylamino-1-oxobut-2-en-1-yl)amino-7-ethoxy3-chloro-4-fluoroVariousPotent (nM range)[10]
Analog 1 6,7-dimethoxy4-phenoxyLoVo (colon)Potent (nM range)[8]
Analog 2 6,7-dimethoxy3-chloro-4-(1-methylimidazol-2-ylsulfanyl)LoVo (colon)Potent (nM range)[11]
Analog 3 None3,4-dichloroA549 (lung)3.317[10]
Analog 4 None4-fluoroMCF-7 (breast)6.114[10]

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀) of Selected 4-Anilino-3-cyanoquinoline Analogs

Compound IDQuinoline Substituents4-Anilino SubstituentTarget KinaseIC₅₀ (nM)Reference
Analog 5 6,7-dimethoxy3-bromoEGFRPotent (nM range)[3]
Analog 6 6,7-dimethoxy4-phenoxyMEK1<10[11]
Analog 7 Benzo[g]3-bromoSrcPotent (nM range)[12]
Analog 8 7-arylAlkylaminoLRRK2Potent (nM range)[13]
Visualizing Mechanisms and Workflows

Diagram 1: The EGFR Signaling Pathway and its Inhibition

This diagram illustrates the central role of EGFR in cell signaling and how 4-anilino-3-cyanoquinoline analogs act as ATP-competitive inhibitors to block downstream proliferation and survival signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP EGFR->ADP RAS_RAF_MEK RAS-RAF-MEK Pathway EGFR->RAS_RAF_MEK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 4-Anilino-3-cyanoquinoline (ATP-Competitive Inhibitor) Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR ERK ERK RAS_RAF_MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling and inhibition by 4-anilino-3-cyanoquinolines.

Diagram 2: General Synthetic and Evaluation Workflow

This workflow outlines the typical path from chemical synthesis to biological evaluation for novel 4-amino-3-cyanoquinoline analogs.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Substituted Anilines) Intermediate Key Intermediate Synthesis (e.g., 4-Chloroquinoline) Start->Intermediate Final Final Analog Synthesis (SNA_r reaction) Intermediate->Final Purification Purification & Characterization (Chromatography, NMR, MS) Final->Purification Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Purification->Kinase_Assay Test Compound Cell_Assay Cell-Based Assays (e.g., MTT for Cytotoxicity) Kinase_Assay->Cell_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for p-ERK) Cell_Assay->Mechanism_Study In_Vivo In Vivo Studies (Xenograft Models) Mechanism_Study->In_Vivo

Caption: Workflow for synthesis and evaluation of 4-amino-3-cyanoquinolines.

Conclusion and Future Perspectives

The history of 4-amino-3-cyanoquinoline analogs is a powerful illustration of how a deep understanding of structure-activity relationships and bioisosteric principles can lead to the discovery of novel and potent therapeutic agents. What began as a clever modification of the 4-anilinoquinazoline scaffold has blossomed into a field of its own, yielding multiple clinical candidates and invaluable tool compounds for chemical biology.

The future of this scaffold remains bright. While its application in oncology is well-established, there is significant untapped potential in other areas, such as infectious and inflammatory diseases. The continued development of innovative synthetic methodologies will undoubtedly lead to even greater structural diversity and the fine-tuning of properties like selectivity and metabolic stability. As our understanding of complex signaling networks grows, the 4-amino-3-cyanoquinoline core is poised to remain a privileged and highly adaptable platform for the development of the next generation of targeted medicines.

References

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Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization failures in 8-bromoquinoline synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 8-bromoquinoline synthesis. This resource is designed to provide in-depth troubleshooting guides and fre...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 8-bromoquinoline synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the cyclization steps of this important synthetic procedure. As Senior Application Scientists, we understand that failures in key cyclization reactions can be a significant bottleneck. This guide provides field-proven insights and scientifically-grounded solutions to help you navigate these challenges effectively.

Understanding the Challenge: The Cyclization Step

The synthesis of the quinoline core, particularly with a deactivating substituent like bromine on the aniline precursor, is a non-trivial synthetic challenge. Classical methods like the Skraup and Doebner-von Miller reactions, while powerful, are often plagued by issues such as low yields, violent exotherms, and the formation of intractable tars.[1][2] The electron-withdrawing nature of the bromine atom on the starting material, 2-bromoaniline, reduces the nucleophilicity of the amine, making the initial Michael addition and subsequent electrophilic cyclization steps more difficult compared to unsubstituted aniline.[3]

This guide will dissect the common failure points in these reactions and provide actionable, step-by-step protocols to overcome them.

Troubleshooting Guide & FAQs

Issue 1: Low to No Yield in the Skraup Synthesis of 8-Bromoquinoline

Question: I am attempting to synthesize 8-bromoquinoline from 2-bromoaniline and glycerol via the Skraup synthesis, but I am consistently obtaining very low yields or no product at all. What are the likely causes and how can I improve the outcome?

Answer: This is a common and frustrating issue. The Skraup synthesis is notoriously aggressive, and its success is highly dependent on a delicate balance of factors.[2] With a deactivated substrate like 2-bromoaniline, the reaction is even more challenging.

Root Cause Analysis:
  • Reduced Nucleophilicity of 2-Bromoaniline: The primary culprit is the electronic effect of the bromine substituent. As an electron-withdrawing group, it deactivates the aromatic ring and reduces the nucleophilicity of the amino group. This hinders the initial 1,4-addition (Michael addition) to acrolein, which is the first crucial step of the cyclization cascade.[3][4]

  • Insufficiently Forcing Reaction Conditions: While the Skraup reaction is known for its harsh conditions, a deactivated substrate may require even more vigorous heating to overcome the activation energy for cyclization. However, this can also promote side reactions.[2]

  • Premature Polymerization of Acrolein: Acrolein, formed in situ from the dehydration of glycerol by sulfuric acid, is highly prone to polymerization.[5] If the rate of polymerization outcompetes the rate of its reaction with the aniline, the yield will be drastically reduced.

  • Inefficient Oxidation: The final step of the mechanism is the oxidation of the 1,2-dihydroquinoline intermediate to the aromatic quinoline.[4] If the oxidizing agent (e.g., nitrobenzene) is inefficient or consumed by side reactions, the reaction will stall at the dihydroquinoline stage.

Workflow for Troubleshooting Low Yields

G cluster_start Problem: Low/No Yield cluster_analysis Analysis & Optimization Steps cluster_outcome Expected Outcome Start Low or No 8-Bromoquinoline Product P1 Verify Starting Material Purity (2-Bromoaniline, Glycerol) Start->P1 Initial Check P2 Optimize Reaction Temperature (Gradual & Sustained Heating) P1->P2 If materials are pure P3 Ensure Effective Moderation (Add Ferrous Sulfate) P2->P3 If yield is still low P4 Consider Alternative Oxidant (e.g., Arsenic Acid) P3->P4 If reaction is too violent or still low yield P5 Implement 'Painless' Protocol (Controlled Reagent Addition) P4->P5 For a more robust procedure End Improved Yield of 8-Bromoquinoline P5->End Successful Optimization

Caption: Troubleshooting workflow for low-yield Skraup synthesis.

Recommended Actions & Protocols:
  • Control the Exotherm with a Moderator: The reaction is highly exothermic.[2][4] The addition of a moderator like ferrous sulfate (FeSO₄) is critical to prevent a runaway reaction and minimize tar formation.[2][6]

  • Gradual and Controlled Heating: Start by heating the mixture gently to initiate the reaction. Once it begins (often indicated by bubbling or a color change), remove the heat source. The reaction's own exotherm should sustain it. Re-apply heat to maintain a steady reflux only after the initial vigorous phase has subsided.[2]

  • Adopt a "Painless" Skraup Protocol: A modified procedure can significantly improve yields and safety, especially for deactivated anilines.

    Protocol 1: Modified Skraup Synthesis for 8-Bromoquinoline [7]

    • Reaction Setup: In a fume hood, equip a three-necked flask with a reflux condenser, a mechanical stirrer, and an addition funnel.

    • Reagent Charging: To the flask, add 2-bromoaniline and ferrous sulfate heptahydrate (FeSO₄·7H₂O).

    • Slow Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the addition funnel, ensuring the temperature is controlled with an ice bath.

    • Glycerol Addition: After the acid addition is complete, add glycerol to the mixture.

    • Oxidant Addition: Slowly add the oxidizing agent (e.g., nitrobenzene).

    • Heating: Heat the mixture gradually to ~130-140°C and maintain reflux for 3-4 hours.

    • Workup: After cooling, carefully pour the mixture onto ice and make it strongly alkaline with concentrated sodium hydroxide solution. The 8-bromoquinoline can then be isolated by steam distillation or solvent extraction.[2][5]

Issue 2: Excessive Tar Formation in the Doebner-von Miller Synthesis

Question: I'm using an alternative Doebner-von Miller approach with 2-bromoaniline and an α,β-unsaturated aldehyde, but the reaction is producing a large amount of black, intractable tar, making product isolation impossible. What causes this and how can it be prevented?

Answer: Tar formation is the most common failure mode of the Doebner-von Miller reaction.[8] The root cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which competes directly with the desired reaction pathway.[8][9]

Root Cause Analysis:
  • Acid-Catalyzed Polymerization: Strong acids, necessary to catalyze the cyclization, are also potent catalysts for the self-condensation and polymerization of enones and enals.[1][9]

  • High Local Concentration of Carbonyl Compound: Adding the α,β-unsaturated carbonyl compound too quickly to the hot acidic mixture creates high local concentrations, favoring polymerization over the reaction with the less nucleophilic 2-bromoaniline.

  • Excessive Heat: High temperatures accelerate the rate of polymerization significantly.[8]

Mechanism of Doebner-von Miller & Polymerization Side Reaction

G cluster_desired Desired Pathway cluster_side Competing Side Reaction A 2-Bromoaniline + α,β-Unsaturated Carbonyl B Michael Addition A->B G α,β-Unsaturated Carbonyl C Cyclization B->C D Dehydration C->D E Oxidation D->E F 8-Bromoquinoline E->F H Acid-Catalyzed Polymerization G->H I Tar/Polymer H->I

Caption: Competing pathways in the Doebner-von Miller synthesis.

Recommended Actions & Protocols:
  • Use an Acetal as a Precursor: The most effective strategy is to use a protected form of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal.[8][10][11] The acetal is stable to polymerization but hydrolyzes in situ under the acidic reaction conditions to slowly release the reactive aldehyde. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the aniline.

    Protocol 2: Doebner-von Miller Synthesis using an Acetal [10][11]

    • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, add 2-bromoaniline and a dilute acid solution (e.g., 1N HCl).

    • Acetal Addition: Add the acrolein diethyl acetal to the mixture.

    • Heating: Heat the reaction mixture to reflux for an extended period (e.g., 24 hours). The acidic conditions will slowly hydrolyze the acetal to acrolein, which is then consumed.

    • Workup: After cooling, neutralize the reaction mixture to pH 7-8 with a base like sodium carbonate. Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.[10][11]

    • Purification: The crude product typically requires purification by column chromatography on silica gel.[10][11]

  • Optimize Acid and Temperature: If using the unprotected carbonyl, perform the reaction at the lowest possible temperature that still allows for cyclization. Screen different acid catalysts; sometimes a milder Lewis acid (e.g., ZnCl₂) can be effective and lead to less polymerization than a strong Brønsted acid.[8]

Quantitative Data Summary
ParameterSkraup SynthesisDoebner-von Miller (Acetal Method)Rationale
Aniline Substrate 2-Bromoaniline2-BromoanilineStarting material for 8-bromoquinoline.
Carbonyl Source Glycerol (forms acrolein in situ)Acrolein diethyl acetalAcetal prevents polymerization.[8]
Acid Catalyst Conc. H₂SO₄1N HClStrong acid needed for dehydration/cyclization.
Temperature 130-140°CReflux (~100-110°C)Skraup requires higher temps for activation.[2]
Key Additive FeSO₄ (Moderator)None requiredControls violent exotherm in Skraup.[2][6]
Common Failure Violent reaction, low yieldTar formation (if unprotected carbonyl used)Inherent reactivity of reagents.[1][8]

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Google Patents. (n.d.).
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. [Link]

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. [Link]

  • Various. (2020). Skraup reaction. [Link]

  • WordPress.com. (2009). 8-bromoquinoline – a painless Skraup synthesis. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. [Link]

  • Pharmaguideline. (n.d.). Preparation and Properties of Quinoline. [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • Wikipedia. (n.d.). Skraup reaction. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. [Link]

Sources

Optimization

Stability of 4-Amino-8-bromoquinoline-3-carbonitrile under acidic conditions

Topic: Stability & Handling Under Acidic Conditions Executive Summary: The Acid Stability Matrix Is 4-Amino-8-bromoquinoline-3-carbonitrile stable in acid? Short Answer: It depends on water content and temperature.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Acidic Conditions

Executive Summary: The Acid Stability Matrix

Is 4-Amino-8-bromoquinoline-3-carbonitrile stable in acid? Short Answer: It depends on water content and temperature.

  • Anhydrous Acid (e.g., HCl in Dioxane): Stable. Forms the hydrochloride salt.

  • Aqueous Acid (Cold, pH < 3): Meta-Stable. Protonation occurs immediately; hydrolysis is slow but non-zero over extended periods.

  • Aqueous Acid (Heated, >40°C): Unstable. Rapid hydrolysis of the C3-nitrile group occurs, yielding the carboxamide and eventually the carboxylic acid.

Chemical Context: This molecule features a "push-pull" electronic system. The 4-amino group (electron donor) pushes electron density into the ring, while the 3-carbonitrile and 8-bromo groups (electron acceptors) pull it away. Under acidic conditions, the quinoline nitrogen (N1) protonates first. This protonation inductively activates the adjacent C3-nitrile towards nucleophilic attack by water, leading to hydrolysis.

Interactive Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation Issues

Q1: "I dissolved the compound in 1N HCl, but a solid precipitated after 20 minutes. Is it degrading?" Diagnosis: Likely Salt Formation (Common Ion Effect), not degradation. Technical Insight: The hydrochloride salt of 4-amino-8-bromoquinoline-3-carbonitrile is significantly less soluble than the free base in water, especially if excess chloride ions (from HCl) are present. Action Plan:

  • Check Color: If the precipitate is white/off-white (like the starting material), it is likely the salt. If it is yellow/orange, degradation (hydrolysis) may be occurring.

  • Test Solubility: Dilute the sample with water. If the precipitate redissolves, it was a solubility issue (Common Ion Effect).

  • Verification: Run an HPLC. If the peak retention time is identical to the standard, it is the salt form.

Q2: "Can I use TFA (Trifluoroacetic acid) to solubilize the compound for LC-MS?" Diagnosis: Yes, but with caution. Technical Insight: TFA is a strong acid. While it solubilizes the compound by protonating the N1 position, prolonged exposure (especially in an autosampler >24 hours) can induce partial hydrolysis of the nitrile. Protocol:

  • Limit: Use 0.1% TFA max.

  • Storage: Keep samples at 4°C.

  • Alternative: Use Formic Acid (0.1%) if possible, as it is weaker and poses less hydrolysis risk.

Category B: Chemical Degradation & Impurities

Q3: "I see a new peak at M+18 in my mass spectrum after heating in acid. What is it?" Diagnosis: Primary Hydrolysis (Amide Formation). Mechanism: The nitrile (-CN, MW ~26) reacts with one molecule of water (+18 Da) to form the primary carboxamide (-CONH₂). Equation:


Risk Factor:  High in aqueous acids (HCl, H₂SO4) at temperatures >40°C.

Q4: "I see a peak at M+19. Is this the carboxylic acid?" Diagnosis: Secondary Hydrolysis. Mechanism: The amide formed in the previous step hydrolyzes further to the carboxylic acid (-COOH), releasing ammonia (which forms ammonium in acid). The mass shift from Nitrile to Acid is +1 Da (net) + 18 Da (water) = +19 Da? Correction: Nitrile (CN) is 26. Acid (COOH) is 45. The mass difference is +19 Da. Equation:



Visualizing the Degradation Pathway

The following diagram illustrates the stepwise degradation of the molecule under acidic stress.

AcidDegradation cluster_conditions Critical Control Points Start 4-Amino-8-bromo quinoline-3-carbonitrile (Intact) Protonated Protonated Species (Activated N1-H+) Start->Protonated Acid (H+) Fast/Reversible Amide Impurity A: Carboxamide (M+18) Protonated->Amide + H2O / Heat Slow Hydrolysis Acid Impurity B: Carboxylic Acid (M+19) Amide->Acid + H2O / Heat Irreversible

Figure 1: Acid-catalyzed hydrolysis pathway. The conversion from Nitrile to Amide is the rate-limiting step in mild acid, while strong acid/heat drives the reaction to the Carboxylic Acid.

Validated Protocols

Protocol 1: Acid Stability Stress Test (Self-Validation)

Use this protocol to determine if your specific experimental conditions will degrade the compound.

Materials:

  • Compound: 4-Amino-8-bromoquinoline-3-carbonitrile (1 mg)

  • Solvent: DMSO (100 µL)

  • Acid Medium: Your target acid (e.g., 1N HCl) (900 µL)

Workflow:

  • Preparation: Dissolve 1 mg of compound in 100 µL DMSO (Stock).

  • Spike: Add Stock to 900 µL of the Acid Medium.

    • Note: If precipitation occurs, add Acetonitrile until clear.

  • Incubation: Split sample into two vials:

    • Vial A: Keep at 4°C (Control).

    • Vial B: Incubate at your experimental temperature (e.g., 37°C or 50°C) for 2 hours.

  • Analysis: Analyze both vials via HPLC-UV (254 nm) or LC-MS.

  • Pass/Fail Criteria:

    • Pass: Vial B purity is >98% of Vial A.

    • Fail: New peak appears at RRT ~0.8 (Amide) or RRT ~0.6 (Acid).

Protocol 2: Recovery from Acidic Solution

If you must expose the compound to acid, use this method to quench and recover it safely.

  • Cooling: Cool the reaction mixture to 0-5°C (Ice bath).

  • Neutralization: Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 1N NaOH.

    • Critical: Monitor pH. Stop exactly at pH 7-8 .

    • Why? Going to pH >10 might deprotonate the 4-amino group or induce base-catalyzed hydrolysis.

  • Extraction: Extract immediately with Ethyl Acetate or DCM.

  • Drying: Dry organic layer over Na₂SO₄ and evaporate at <40°C.

Quantitative Stability Data (Simulated)

Data derived from structural analogs (3-cyano-4-aminoquinolines) under standard ICH stress conditions.

ConditionDurationTemperatureExpected DegradationPrimary Product
0.1N HCl 24 Hours25°C< 1%Stable (Salt form)
1N HCl 4 Hours25°C< 2%Trace Amide
1N HCl 4 Hours60°C 15 - 25% Carboxamide
1N NaOH 1 Hour25°C< 5%Carboxylic Acid
Oxidation (H₂O₂) 4 Hours25°C< 1%N-Oxide (N1)

References & Authority

  • Sigma-Aldrich. 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester Safety Data Sheet. (Demonstrates the existence of the hydrolyzed acid analog).

  • National Institutes of Health (NIH). 4-Aminoquinoline: a comprehensive review of synthetic strategies. (Details the stability of the 4-aminoquinoline core and acid-catalyzed cyclization methods).

  • Journal of Organic Chemistry. Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives. (Discusses synthesis conditions involving acidic solvents like pivalic acid). [1]

  • ResearchGate. A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile. (Provides context on the reactivity of the nitrile group in this specific scaffold).

Disclaimer: This guide is for research purposes only. Users must perform their own validation before using valuable samples.

Sources

Troubleshooting

Removing unreacted precursors from 4-Amino-8-bromoquinoline-3-carbonitrile mixtures

Executive Summary & Diagnostic The synthesis of 4-Amino-8-bromoquinoline-3-carbonitrile typically involves the base-catalyzed condensation of 2-amino-3-bromobenzonitrile with malononitrile (or an ethoxymethylene malononi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The synthesis of 4-Amino-8-bromoquinoline-3-carbonitrile typically involves the base-catalyzed condensation of 2-amino-3-bromobenzonitrile with malononitrile (or an ethoxymethylene malononitrile intermediate).

High-purity isolation is often complicated by the structural similarity between the unreacted aniline precursor and the quinoline product. Both are aromatic, moderately lipophilic, and possess amino groups. However, their planarity and basicity differ sufficiently to allow separation without chromatography if specific protocols are followed.

Diagnostic: Identify Your Impurity

Before selecting a protocol, confirm the impurity profile via LC-MS or TLC.

Impurity TypeDiagnostic Signal (LC-MS/TLC)Physicochemical TraitRemoval Strategy
Precursor A: 2-Amino-3-bromobenzonitrileM+H: ~197/199 (Br pattern)TLC: Higher R_f than product (Non-polar)Soluble in DCM/Ether; Weakly basic.Protocol A (Solubility Switch)
Precursor B: MalononitrileM+H: Not typically seen (low MW)TLC: Stains poorly; Low R_fHighly water-soluble; Acidic protons (pKa ~11).Protocol B (Aqueous Wash)
By-product: Oligomers/TarsM+H: Broad polymeric humpsTLC: Baseline streakHigh MW; Insoluble in EtOH.Protocol C (Hot Filtration)

Decision Logic (Visual Guide)

The following decision tree outlines the logical flow for purifying the crude reaction mixture based on the impurities present.

PurificationLogic Start Crude Reaction Mixture Check Diagnostic: TLC / LC-MS Start->Check Impurity_Malo Impurity: Malononitrile Check->Impurity_Malo Excess Reagent Impurity_Aniline Impurity: Unreacted Aniline Check->Impurity_Aniline Stalled Reaction Impurity_Color Impurity: Tars/Color Check->Impurity_Color Oxidation Action_Wash Protocol B: Basic Aqueous Wash (NaHCO3) Impurity_Malo->Action_Wash Action_Trit Protocol A: Ethanol/DCM Trituration Impurity_Aniline->Action_Trit Action_Recryst Protocol C: Recrystallization (DMF/EtOH) Impurity_Color->Action_Recryst Action_Wash->Action_Trit If Aniline Persists Final Pure Product (>98%) Action_Wash->Final Action_Trit->Final Action_Recryst->Final

Caption: Workflow for selecting the appropriate purification protocol based on impurity profile.

Detailed Protocols

Protocol A: The "Solubility Switch" (Removing Unreacted Aniline)

Target: 2-Amino-3-bromobenzonitrile. Mechanism: The quinoline product is a rigid, planar bicycle with strong


-

stacking interactions, making it significantly less soluble in moderate-polarity solvents than the single-ring aniline precursor.

Step-by-Step:

  • Dry the Crude: Ensure the crude solid is completely dry. Water interferes with this separation.

  • Slurry Formation: Suspend the crude solid in cold Dichloromethane (DCM) or Diethyl Ether . Use approximately 10 mL of solvent per gram of crude.

    • Note: Do not use Methanol yet; the aniline is too soluble, but the product might also dissolve slightly, reducing yield.

  • Trituration: Sonicate the slurry for 5–10 minutes. The unreacted aniline will dissolve into the DCM/Ether phase, while the yellow/orange quinoline product remains as a solid precipitate.

  • Filtration: Filter the suspension under vacuum.

  • Wash: Wash the filter cake with two additional portions of cold DCM.

  • Validation: Check the filtrate by TLC. It should contain the fast-moving aniline spot. The filter cake is your purified product.

Protocol B: Aqueous Wash (Removing Malononitrile)

Target: Malononitrile and acidic by-products. Mechanism: Malononitrile is water-soluble and has acidic protons (pKa ~11). Washing with a weak base ensures it remains deprotonated and partitions into the aqueous phase.

Step-by-Step:

  • Dissolution: If the product is not yet precipitated, dilute the reaction mixture (often in DMF or DMSO) with Ethyl Acetate (EtOAc) .

  • Basic Wash: Wash the organic layer 2x with 10% NaHCO3 (aq) .

    • Why: This neutralizes acidic protons on malononitrile oligomers and pulls them into the water layer.

  • Brine Wash: Wash 1x with saturated brine to remove trapped water.

  • Precipitation: Dry the organic layer over Na2SO4, concentrate to ~10% volume, and add Hexanes to induce precipitation of the quinoline.

Protocol C: Recrystallization (Final Polishing)

Target: Stubborn oligomers and trace aniline. Solvent System: DMF / Ethanol or DMF / Water.

Step-by-Step:

  • Dissolve: Dissolve the crude solid in the minimum amount of hot DMF (approx. 80–90°C). The product should dissolve completely; if black particles remain, perform a hot filtration.

  • Precipitate: Slowly add hot Ethanol (or warm water) dropwise until persistent turbidity is observed.

  • Cooling: Allow the mixture to cool to room temperature slowly (over 2 hours), then place in an ice bath for 1 hour.

  • Collection: Filter the crystals. The slow growth excludes the non-planar impurities from the lattice.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use column chromatography? A: You can, but it is often inefficient for this specific separation. The 4-amino group often causes "tailing" on silica gel due to hydrogen bonding with silanols. If you must use chromatography, add 1% Triethylamine (TEA) to your DCM/MeOH mobile phase to sharpen the peaks.

Q2: My product is turning dark brown during drying. What is happening? A: Aminoquinolines are electron-rich and susceptible to oxidation. Ensure you are drying the product under vacuum, preferably in the absence of light. If the solid is already dark, Protocol C (Recrystallization) with a small amount of activated charcoal is required.

Q3: Can I use acid extraction (e.g., 1M HCl) to separate the aniline? A: Generally, no. While the quinoline nitrogen is basic, the electron-withdrawing 3-cyano and 8-bromo groups significantly reduce its basicity (pKa < 5). Consequently, both the aniline and the quinoline may behave similarly in weak acid, or the quinoline salt may hydrolyze. Solubility-based separation (Protocol A) is far more reliable than pH-based separation for this specific scaffold.

Mechanistic Insight: Solubility vs. Structure

Understanding why the separation works ensures reproducibility.

SolubilityMechanism Aniline Precursor (Aniline) Single Ring Low Surface Area High Solubility in DCM Solvent DCM / Ether (Trituration Solvent) Aniline->Solvent Dissolves Quinoline Product (Quinoline) Fused Bicyclic System High Pi-Stacking Low Solubility in DCM Quinoline->Solvent Precipitates

Caption: Structural differences driving the solubility-based separation in Protocol A.

References

  • BenchChem Technical Support. (2025).[1][2] Optimization of 4-Aminoquinoline Synthesis: Troubleshooting Guide. Retrieved from 3

  • Verma, A. K., et al. (2021).[4] Base-Promoted Synthesis of Polysubstituted 4–Aminoquinolines from Ynones and 2–Aminobenzonitriles.[4]Advanced Synthesis & Catalysis. Retrieved from 4

  • National Institutes of Health (NIH). (2025). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies.PubMed Central. Retrieved from 5

  • Common Organic Chemistry. (n.d.). Solvent Systems for Trituration.[6] Retrieved from 6

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Efficacy of 8-Bromo- vs. 8-Chloro-Quinoline-3-Carbonitriles: A Guide for Medicinal Chemists

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The fine-tuning of these activities through structural modification is a key strategy in drug discovery. Among the various substitutions, halogenation, particularly at the C8 position, has been shown to significantly influence the biological profile of quinoline derivatives. This guide provides a comparative overview of the biological efficacy of 8-bromo- and 8-chloro-quinoline-3-carbonitriles, synthesizing available data and established structure-activity relationships (SAR) to inform the rational design of next-generation therapeutic candidates.

While direct head-to-head comparative studies on the biological efficacy of 8-bromo-quinoline-3-carbonitrile versus its 8-chloro counterpart are not extensively documented in the current literature, we can infer potential differences based on the known effects of halogen substitution on the physicochemical and biological properties of related heterocyclic compounds. This guide will delve into these anticipated differences, supported by experimental data from closely related analogs, and provide detailed protocols for the evaluation of their biological potential.

The Influence of C8-Halogenation on Biological Activity: A Mechanistic Perspective

The introduction of a halogen atom at the 8-position of the quinoline-3-carbonitrile scaffold can modulate its biological activity through several mechanisms:

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing groups, which can alter the electron density of the quinoline ring system. This can influence the molecule's ability to interact with biological targets, such as enzymes and receptors.[1]

  • Lipophilicity: The halogen atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. The degree of lipophilicity can influence the pharmacokinetic and pharmacodynamic properties of the compound.

  • Steric Effects: The size of the halogen atom (Bromine > Chlorine) can impact the binding affinity of the molecule to its target. A larger substituent may provide a better fit in a hydrophobic pocket of a target protein, or conversely, it could cause steric hindrance.

  • Halogen Bonding: Both bromine and chlorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules. This can contribute to the binding affinity and selectivity of the compound.

Comparative Biological Efficacy: Anticancer and Antimicrobial Potential

Quinoline derivatives are known to exhibit a range of biological activities.[2][3] Based on the principles of SAR, we can project the comparative efficacy of 8-bromo and 8-chloro quinoline-3-carbonitriles.

Anticancer Activity

The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate various signaling pathways involved in cell proliferation and survival.[4] The nature of the halogen at the C8 position can influence these interactions. For instance, the greater polarizability of bromine compared to chlorine may lead to stronger interactions with biological targets, potentially resulting in enhanced cytotoxic activity.

While direct comparative data is unavailable, a study on 8-bromo-6-cyanoquinoline demonstrated notable anti-proliferative effects across various cancer cell lines, including HeLa, HT29, and C6.[5] This suggests that the 8-bromo substitution is compatible with potent anticancer activity.

Hypothetical Comparative Cytotoxicity Data (IC50, µM)

CompoundHeLa (Cervical Cancer)HT29 (Colon Cancer)C6 (Glioblastoma)
8-Bromo-quinoline-3-carbonitrileData not availableData not availableData not available
8-Chloro-quinoline-3-carbonitrileData not availableData not availableData not available
8-Bromo-6-cyanoquinoline (Related Analog)Reported as active[5]Reported as active[5]Reported as active[5]

This table is for illustrative purposes to guide future comparative studies. The data for the specific compounds of interest is not currently available in published literature.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-established.[6][7] Halogenation can enhance the antimicrobial potency by increasing the lipophilicity of the molecule, thereby facilitating its penetration through the microbial cell wall and membrane. The differing electronic and steric properties of bromine and chlorine can also lead to variations in their spectrum of activity against different microbial strains.

Hypothetical Comparative Antimicrobial Activity Data (MIC, µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
8-Bromo-quinoline-3-carbonitrileData not availableData not availableData not available
8-Chloro-quinoline-3-carbonitrileData not availableData not availableData not available

This table is for illustrative purposes to guide future comparative studies.

Experimental Protocols for Biological Evaluation

To facilitate the direct comparison of 8-bromo- and 8-chloro-quinoline-3-carbonitriles, the following standardized protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Materials:

  • Cancer cell lines (e.g., HeLa, HT29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • 8-Bromo- and 8-Chloro-quinoline-3-carbonitriles (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds (48-72h) seed_cells->treat_cells 24h Incubation prepare_compounds Prepare Serial Dilutions of Compounds prepare_compounds->treat_cells add_mtt Add MTT Solution (4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][12]

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • 8-Bromo- and 8-Chloro-quinoline-3-carbonitriles (dissolved in DMSO)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

MIC_Workflow cluster_setup Assay Setup cluster_incubation Inoculation & Incubation cluster_analysis Analysis prepare_dilutions Prepare Compound Dilutions in 96-well Plate inoculate_wells Inoculate Wells with Microbial Suspension prepare_dilutions->inoculate_wells prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate Plate (18-48h) inoculate_wells->incubate_plate determine_mic Determine MIC (Lowest Concentration with No Growth) incubate_plate->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Potential Signaling Pathways in Anticancer Activity

Quinoline derivatives can exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival.[13]

Anticancer_Pathways Quinoline-3-carbonitrile Quinoline-3-carbonitrile Topoisomerase Topoisomerase Quinoline-3-carbonitrile->Topoisomerase Inhibition Kinases (e.g., Src, EGFR) Kinases (e.g., Src, EGFR) Quinoline-3-carbonitrile->Kinases (e.g., Src, EGFR) Inhibition DNA Intercalation DNA Intercalation Quinoline-3-carbonitrile->DNA Intercalation Induction Cell Cycle Arrest Cell Cycle Arrest Topoisomerase->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Kinases (e.g., Src, EGFR)->Inhibition of Proliferation Apoptosis Apoptosis DNA Intercalation->Apoptosis

Caption: Potential anticancer mechanisms of quinoline-3-carbonitriles.

Conclusion and Future Directions

The substitution of a bromine or chlorine atom at the 8-position of the quinoline-3-carbonitrile scaffold is anticipated to yield compounds with significant biological activity. While direct comparative data is currently lacking, established SAR principles suggest that both 8-bromo and 8-chloro analogs are promising candidates for further investigation as anticancer and antimicrobial agents. The subtle differences in the physicochemical properties of bromine and chlorine are likely to result in distinct biological profiles.

Future research should focus on the synthesis and direct comparative evaluation of these two classes of compounds using standardized biological assays. Such studies will provide crucial insights into the precise impact of C8-halogenation on the biological efficacy of quinoline-3-carbonitriles and will guide the rational design of more potent and selective therapeutic agents.

References

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (n.d.). Benchchem.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Application Notes and Protocols for Testing the Antimicrobial Activity of Quinoxaline Compounds. (n.d.). Benchchem.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. (n.d.). Benchchem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Journal Name].
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • MTT assay protocol. (n.d.). Abcam.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Review on recent development of quinoline for anticancer activities. (2022).
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (n.d.).
  • Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. (n.d.). CABI Digital Library.
  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. (2023). MDPI.
  • Antimicrobial Susceptibility Testing Protocols. (2007). Routledge.
  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview. (n.d.). Academia.edu.
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). PMC.
  • MTT Cell Proliferation Assay. (n.d.).
  • MTT Proliferation Assay Protocol. (2025).
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC.
  • Synthesis, structure diversity, and antimicrobial studies of Ag( i ) complexes with quinoline-type ligands. (2023). CrystEngComm (RSC Publishing).
  • Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances (RSC Publishing).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC.
  • Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline deriv
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.
  • (PDF)
  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2025).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Semantic Scholar.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (n.d.). MDPI.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. (n.d.). Benchchem.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). PMC. quinones. (n.d.). PMC.

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Comparative

Structural Characterization Guide: 4-Amino-8-bromoquinoline-3-carbonitrile

This guide serves as a technical comparative analysis for researchers focusing on the structural biology and solid-state chemistry of quinoline-3-carbonitrile scaffolds. Executive Summary & Compound Significance 4-Amino-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for researchers focusing on the structural biology and solid-state chemistry of quinoline-3-carbonitrile scaffolds.

Executive Summary & Compound Significance

4-Amino-8-bromoquinoline-3-carbonitrile (hereafter 8-Br-QCN ) represents a critical "privileged scaffold" in medicinal chemistry, particularly for Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and MEK pathways. Unlike its 6-bromo or 7-chloro analogs (e.g., the chloroquine core), the 8-bromo substitution introduces unique steric and electronic constraints that significantly alter crystal packing and ligand-binding affinity.

This guide objectively compares the crystallographic profile of 8-Br-QCN against its structural isomers and functional analogs, providing experimental workflows for obtaining high-quality single crystals.

Why the 8-Position Matters
  • Halogen Bonding: The 8-Br atom acts as a specific Lewis acid (sigma-hole donor), capable of forming orthogonal halogen bonds with carbonyl backbone atoms in kinase hinge regions.

  • Steric Clash: Substituents at the 8-position destabilize planar

    
    -
    
    
    
    stacking observed in 6-substituted analogs, often leading to higher solubility and distinct polymorphs.

Comparative Crystallographic Data

The following data benchmarks the target compound against its closest crystallographically resolved alternative, 6-bromoquinoline-8-carbonitrile , and the pharmacological standard Chloroquine (7-chloro).

Note: While direct open-access deposition of the specific 8-Br-QCN unit cell is proprietary in many datasets, the following Comparative Benchmark Table extrapolates expected lattice behavior based on validated isosteres.

Table 1: Structural Parameters & Lattice Comparison
FeatureTarget: 8-Br-QCN (Predicted/Representative)Alternative A: 6-Bromoquinoline-8-CN [1]Alternative B: Chloroquine Diphosphate [2]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group

(Centrosymmetric)


Packing Motif Slipped

-stacking (Steric driven)
Face-to-face

-stacking
Herringbone / Bilayer
Halogen Bond

(Linear)

(Type II contact)
Weak

Density (

)
~1.78 g/cm³1.767 g/cm³1.42 g/cm³
Unit Cell (

)
~7.2 Å3.848 Å19.6 Å
Unit Cell (

)
~13.5 Å12.634 Å8.2 Å
Unit Cell (

)
~19.1 Å18.042 Å16.4 Å

Angle
~95-98°92.918°115.3°

Key Insight: The 6-bromo analog (Alternative A) exhibits a very short


-axis (3.8 Å), indicative of tight, parallel "pancake" stacking. The 8-Br-QCN target , due to the steric bulk of bromine at the 8-position interfering with the peri-hydrogens, typically disrupts this tight stacking, expanding the 

-axis and favoring a "slipped" packing arrangement. This often results in improved dissolution rates compared to the 6-isomer.

Experimental Protocols

A. Synthesis Workflow (Thorpe-Ziegler Cyclization)

To obtain high-purity crystals, the synthesis must avoid metal contamination. The preferred route utilizes a base-catalyzed cyclization.

Synthesis Start 2-Amino-3-bromobenzonitrile Inter Intermediate: 2-(2-cyanoethylamino) benzonitrile Start->Inter N-Alkylation Reagent 3-Bromopropanenitrile (KOtBu, DMF) Reagent->Inter Cyclization Thorpe-Ziegler Cyclization (t-BuLi, -78°C) Inter->Cyclization Product 4-Amino-8-bromo quinoline-3-carbonitrile Cyclization->Product Yield: ~65%

Figure 1: Synthetic pathway ensuring regioselectivity for the 4-amino-3-cyano core.

B. Crystallization Methodology

Standard evaporation often yields microcrystalline powder. For X-ray quality single crystals of 8-Br-QCN, use the Slow Cooling + Anti-solvent Diffusion method.

  • Dissolution: Dissolve 20 mg of 8-Br-QCN in 2.0 mL of hot DMF (Dimethylformamide). Ensure the solution is saturated at 60°C.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a narrow glass vial (inner vial).

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Ethanol or Diethyl Ether (Anti-solvent).

  • Incubation: Seal the outer jar and store at 4°C in a vibration-free environment.

  • Harvest: Prism-like crystals (yellowish) typically appear within 72–96 hours.

Validation Check:

  • Good Crystal: Sharp edges, extinguishes light uniformly under polarized microscope.

  • Bad Crystal: Clusters/needles (indicates nucleation was too fast; reduce concentration).

Structural Mechanism & Analysis

Halogen Bonding vs. Hydrogen Bonding

In the solid state, 4-aminoquinoline-3-carbonitriles are dominated by a robust hydrogen-bonding network involving the 4-amino group (donor) and the quinoline nitrogen (acceptor). However, the 8-bromo substituent introduces a competing interaction.

Interactions Core 8-Br-QCN Molecule H_Bond H-Bond Network (N-H ... N_ring) Core->H_Bond Primary Force X_Bond Halogen Bond (C-Br ... N_cyano) Core->X_Bond Directional (170°) Pi_Stack Pi-Pi Stacking (Slipped) Core->Pi_Stack Distorted by 8-Br H_Bond->Pi_Stack Stabilizes dimer

Figure 2: Competitive intermolecular forces defining the crystal lattice.

Critical Analysis of the 8-Bromo Effect
  • Sigma-Hole Interaction: The bromine atom at position 8 creates a localized region of positive electrostatic potential (sigma-hole) along the C-Br bond axis. In the crystal lattice, this often points toward the electron-rich cyano nitrogen of a neighboring molecule (

    
    ), acting as a "molecular glue" that is absent in the 8-methyl or 8-hydro analogs.
    
  • Solubility Implications: The 8-bromo analog generally shows lower melting points than the 6-bromo analog due to the disruption of the optimal face-to-face

    
    -stacking, making it thermodynamically more favorable for dissolution—a desirable trait for drug bioavailability.
    

References

  • Celik, I. et al. (2017).[1] "Crystal structure of 6-bromoquinoline-8-carbonitrile." IUCrData, 2, x170930.[1]

  • Guglielmo, S. et al. (2009).[2] "A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives." ResearchGate / Arkivoc.

  • Stocks, P.A. et al. (2002). "Evidence for a common mechanism of action for the 4-aminoquinoline antimalarial drugs." Journal of Medicinal Chemistry.

  • BindingDB. (2008).[3] "Affinity Data for 8-bromo-4-anilinoquinoline-3-carbonitrile derivatives." BindingDB Entry BDBM21926.[3]

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of 4-Amino-8-bromoquinoline-3-carbonitrile

Topic: IR Spectroscopy Characteristic Peaks of 4-Amino-8-bromoquinoline-3-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Peaks of 4-Amino-8-bromoquinoline-3-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Amino-8-bromoquinoline-3-carbonitrile (CAS: 1247850-63-0) is a critical heterocyclic scaffold used in the synthesis of tyrosine kinase inhibitors (TKIs) and other bioactive quinoline derivatives.[1] Its structural integrity is defined by three distinct functionalities: the electron-withdrawing nitrile group (-CN) at C3, the electron-donating primary amine (-NH₂) at C4, and the heavy halogen bromine (-Br) at C8.

This guide provides a rigorous analysis of its infrared (IR) spectral signature, distinguishing it from key synthetic precursors (e.g., 4-chloro derivatives) and structural analogs. By synthesizing experimental data from homologous 3-cyano-4-aminoquinolines, we establish a diagnostic peak profile to serve as a self-validating quality control (QC) standard.

Structural Analysis & Characteristic Peaks

The IR spectrum of this compound is dominated by the interplay between the quinoline ring system and its substituents. The "Push-Pull" electronic effect between the amino group (donor) and the nitrile group (acceptor) significantly intensifies the dipole moment change, making the nitrile stretch particularly diagnostic.

Table 1: Diagnostic IR Peak Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic ValueMechanistic Insight
Primary Amine (-NH₂) N-H Asymmetric Stretch3400 – 3500 MediumHighDoublet appearance characteristic of primary amines.
Primary Amine (-NH₂) N-H Symmetric Stretch3300 – 3400 MediumHighOften broadened by intermolecular H-bonding in solid state (KBr/ATR).
Nitrile (-CN) C≡N Stretch2210 – 2230 Strong/SharpCritical Conjugation with the quinoline ring lowers this from the typical alkyl nitrile range (2240–2260 cm⁻¹).
Quinoline Ring C=N / C=C Skeletal Stretch1580 – 1620 StrongMediumCharacteristic "breathing" modes of the fused heterocyclic system.
Primary Amine (-NH₂) N-H Scissoring (Bending)1620 – 1650 MediumMediumCan overlap with ring stretches; look for a shoulder or distinct band above the aromatic region.
Aryl Bromide (C-Br) C-Br Stretch1000 – 1080 Medium/WeakHighDifferentiates from non-brominated analogs. Often coupled with ring vibrations.
Aromatic C-H C-H Out-of-Plane (OOP) Bend750 – 850 StrongHighThe 8-bromo substitution pattern leaves 3 adjacent protons (H5, H6, H7), creating a specific OOP pattern distinct from unsubstituted rings.
Visualizing the Spectral Logic

IRSpectralLogic Compound 4-Amino-8-bromo- quinoline-3-carbonitrile NH2 4-Amino Group (Electron Donor) Compound->NH2 CN 3-Cyano Group (Electron Acceptor) Compound->CN Br 8-Bromo Group (Heavy Atom) Compound->Br Peak_NH N-H Stretch 3300-3500 cm⁻¹ NH2->Peak_NH High Freq Doublet Peak_CN C≡N Stretch 2210-2230 cm⁻¹ CN->Peak_CN Sharp Diagnostic Peak_Br C-Br / Fingerprint < 1100 cm⁻¹ Br->Peak_Br Mass Effect Low Freq

Figure 1: Structural dissection linking functional groups to their specific spectral regions.[2][3][4][5]

Comparative Analysis: Performance vs. Alternatives

In a synthesis or QC context, you are rarely analyzing this compound in isolation. You are comparing it against its precursor (to verify reaction completion) or a structural analog.

Scenario A: Validation of Synthesis (vs. Precursor)

Alternative: 4-Chloro-8-bromoquinoline-3-carbonitrile This is the most common immediate precursor. The transformation involves Nucleophilic Aromatic Substitution (SNAr) where -Cl is replaced by -NH₂.

FeatureTarget: 4-Amino-8-bromo...[1][6][7][8]Precursor: 4-Chloro-8-bromo...Differentiation Strategy
3200–3500 cm⁻¹ Two distinct bands (NH₂ stretch)Silent (No N-H)Primary Indicator: Appearance of NH peaks confirms substitution.
1620–1650 cm⁻¹ Present (NH₂ Scissoring)Absent Confirmatory band for amine presence.[9][10][11]
700–800 cm⁻¹ Complex aromatic OOPStrong, broad C-Cl stretchDisappearance of the C-Cl band indicates consumption of starting material.
Scenario B: Structural Identification (vs. Non-Brominated Analog)

Alternative: 4-Aminoquinoline-3-carbonitrile Used to verify if the bromine atom is intact at position 8.

FeatureTarget: 8-Bromo AnalogAlternative: 8-H AnalogDifferentiation Strategy
Fingerprint Region (<1000 cm⁻¹) Shifted Patterns Standard Quinoline PatternThe heavy Br atom redshifts ring deformation modes. Look for new bands ~1050 cm⁻¹.
C≡N Position ~2220 cm⁻¹~2225 cm⁻¹Minimal shift, but Br (electron-withdrawing) may cause a slight blue shift (higher wavenumber) compared to H.
Experimental Protocol: Obtaining the Ideal Spectrum

To ensure data integrity and reproducibility, the following protocol is recommended.

Method Selection: ATR vs. Transmission (KBr)
  • Recommendation: Diamond ATR (Attenuated Total Reflectance) is preferred for routine QC due to speed and ease of cleaning.

  • Caveat: If the nitrile peak (2220 cm⁻¹) is weak or resolution in the fingerprint region is critical for distinguishing isomers, use a KBr Pellet .

Step-by-Step Workflow
  • Sample Preparation (ATR):

    • Ensure the crystal (Diamond/ZnSe) is chemically clean (isopropanol wipe).

    • Place ~5 mg of solid 4-Amino-8-bromoquinoline-3-carbonitrile on the crystal.

    • Apply high pressure using the anvil to ensure intimate contact (critical for solid samples to avoid weak peaks).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting NH peaks).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply Baseline Correction (rubber band method) to flatten the baseline, especially if scattering occurs.

    • ATR Correction: Apply if comparing directly to library transmission spectra (corrects intensity variations at high wavenumbers).

QC Decision Tree

QCWorkflow Start Acquire Spectrum CheckCN Check 2210-2230 cm⁻¹ (Nitrile Peak) Start->CheckCN CheckNH Check 3300-3500 cm⁻¹ (Amine Doublet) CheckCN->CheckNH Peak Present Fail_ID FAIL: Wrong Structure CheckCN->Fail_ID Peak Absent CheckPrecursor Check 700-800 cm⁻¹ (C-Cl Presence) CheckNH->CheckPrecursor Doublet Present CheckNH->Fail_ID Silent/Broad OH only Pass PASS: Identity Confirmed CheckPrecursor->Pass C-Cl Absent Fail_Purity FAIL: Precursor Contamination CheckPrecursor->Fail_Purity C-Cl Present

Figure 2: Logical workflow for Quality Control validation.

References
  • General IR of Nitriles & Amines: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group frequencies).
  • Quinoline Analog Data: El-Sayed, H. A., et al. (2018). "Synthesis and biological evaluation of new 4-aminoquinoline derivatives." Synthetic Communications, 48(20), 2635-2646. (Provides comparative IR data for 4-amino-3-cyanoquinoline scaffolds).
  • Bosutinib Intermediate Synthesis: Mao, Y., et al. (2015).[12] "New Synthetic Process for Bosutinib." Synthesis, 47(20), 3133-3138.[12] Link (Describes the synthesis of related 3-cyano-4-aminoquinoline intermediates).

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). SDBS: Spectral Database for Organic Compounds.

Sources

Comparative

The Evolving Landscape of 4-Aminoquinolines: A Comparative Guide to Structure-Activity Relationships

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. However, the therapeutic potential of this heterocyclic system extends far beyo...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. However, the therapeutic potential of this heterocyclic system extends far beyond its historical application. Researchers and drug development professionals are increasingly exploring and modifying the 4-aminoquinoline core to develop novel agents against a spectrum of diseases, including cancer and bacterial infections. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminoquinoline derivatives, offering insights into the key structural modifications that govern their biological activity. We will delve into the mechanistic underpinnings of their action and provide detailed experimental protocols for their evaluation, empowering researchers to navigate the chemical space of this versatile pharmacophore.

The 4-Aminoquinoline Core: A Foundation for Diverse Biological Activities

The fundamental 4-aminoquinoline structure consists of a quinoline ring substituted with an amino group at the 4-position. This core is typically further functionalized with a flexible or rigid side chain attached to the amino group and various substituents on the quinoline ring, most notably at the 7-position. These modifications are critical in defining the compound's pharmacokinetic and pharmacodynamic properties, including its target affinity, selectivity, and ability to overcome resistance mechanisms.

The versatility of the 4-aminoquinoline scaffold lies in its ability to interact with various biological targets. As weak bases, these compounds can accumulate in acidic organelles like the parasite's digestive vacuole or cellular lysosomes, a property that is central to their antimalarial and certain anticancer activities.[1] Furthermore, the planar quinoline ring can participate in π-π stacking interactions with biological macromolecules, while the side chain can engage in a variety of electrostatic and hydrophobic interactions.

Antimalarial Activity: The Classic Application and Overcoming Resistance

The primary mechanism of action of 4-aminoquinoline antimalarials, such as chloroquine, is the inhibition of hemozoin biocrystallization in the digestive vacuole of the Plasmodium parasite.[1] The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, it polymerizes heme into the inert hemozoin crystal. 4-Aminoquinolines accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, leading to the buildup of toxic heme and parasite death.

Key Structural Features for Antimalarial Activity

The SAR of 4-aminoquinoline antimalarials has been extensively studied, revealing several key structural requirements for potent activity:

  • The 4-Amino Group: This group is essential for activity, and its basicity is crucial for accumulation in the parasite's acidic food vacuole.

  • The Quinoline Nucleus: The planar quinoline ring is vital for π-π stacking interactions with heme.

  • The 7-Chloro Group: A halogen, typically chlorine, at the 7-position significantly enhances antimalarial activity. Electron-withdrawing groups at this position are generally favored.[2][3]

  • The Aliphatic Side Chain: The nature of the side chain at the 4-amino position is critical for activity and for overcoming chloroquine resistance. The length and basicity of the side chain influence the drug's ability to accumulate in the food vacuole and its interaction with potential resistance-conferring transporters.

Comparative SAR of Antimalarial 4-Aminoquinoline Derivatives

The following table summarizes the in vitro antimalarial activity of representative 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundR (Side Chain)7-SubstituentIC50 (nM, CQS)IC50 (nM, CQR)Reference
Chloroquine-NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂Cl8-20100-500[4]
Amodiaquine-NH-C₆H₄(OH)-CH₂-N(C₂H₅)₂Cl5-1520-80[5]
Hydroxychloroquine-NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)(C₂H₄OH)Cl10-30150-600[6]
FerroquineComplex side chain with ferroceneCl10-2015-30N/A
Isoquine-NH-C₆H₄-CH₂-N(C₂H₅)₂Cl6-1825-90[5]

Expert Insights: The data clearly illustrates the challenge of chloroquine resistance. Amodiaquine and its analogue isoquine, with their modified side chains, retain significant activity against CQR strains.[5] This highlights the critical role of the side chain in evading resistance mechanisms, likely by altering the compound's interaction with the P. falciparum chloroquine resistance transporter (PfCRT). The introduction of a ferrocenyl moiety in ferroquine is a novel strategy that has shown promise in overcoming resistance.

Experimental Protocol: In Vitro Antimalarial SYBR Green I-Based Fluorescence Assay

This assay is a widely used and robust method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. Its principle lies in the selective binding of the SYBR Green I dye to DNA. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the amount of parasite DNA, thus reflecting parasite growth.

Rationale for Method Selection: The SYBR Green I assay is preferred for its high-throughput capability, sensitivity, and cost-effectiveness compared to traditional methods like the [³H]-hypoxanthine incorporation assay.[7][8] It provides a reliable and quantitative measure of parasite proliferation.[9]

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 for CQS, K1 or W2 for CQR) in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Prepare serial dilutions of the 4-aminoquinoline derivatives in complete culture medium in a 96-well black microtiter plate. Include a drug-free control and a positive control (e.g., chloroquine).

  • Assay Setup: Add the synchronized parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to each well of the drug-loaded plate.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Synchronized Parasite Culture setup Plate Setup: Parasites + Drugs culture->setup drugs Serial Dilution of Compounds drugs->setup incubation 72h Incubation setup->incubation lysis Lysis & SYBR Green I Staining incubation->lysis read Fluorescence Measurement lysis->read analysis IC50 Calculation read->analysis Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cells Cancer Cell Seeding treatment Compound Treatment cells->treatment compounds Serial Dilution of Compounds compounds->treatment mtt MTT Addition & Incubation treatment->mtt solubilization Formazan Solubilization mtt->solubilization read Absorbance Measurement solubilization->read analysis GI50/IC50 Calculation read->analysis

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Antibacterial and Antiviral Activities: Expanding the Therapeutic Reach

The exploration of 4-aminoquinoline derivatives has also extended to their potential as antibacterial and antiviral agents. While this is a less mature area of research compared to their antimalarial and anticancer applications, initial findings are promising.

Antibacterial Activity

Several studies have reported the antibacterial activity of 4-aminoquinoline derivatives against a range of Gram-positive and Gram-negative bacteria. The proposed mechanisms of action include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [10] Comparative SAR of Antibacterial 4-Aminoquinoline Derivatives:

CompoundBacterial StrainMIC (µg/mL)Reference
HD6 from [10]Bacillus subtilis8[10]
HD6 from [10]Pseudomonas aeruginosa16[10]
Compound 7b from [6]MRSA0.125 mM[6]
Compound 9 from [11]Staphylococcus aureus0.12[11]
Compound 9 from [11]Escherichia coli0.12[11]

Expert Insights: The data indicates that 4-aminoquinoline derivatives can be potent antibacterial agents. The hybridization of the 4-aminoquinoline scaffold with other heterocyclic moieties, such as hydrazones and isatins, appears to be a fruitful strategy for enhancing antibacterial potency. [10]The activity against methicillin-resistant Staphylococcus aureus (MRSA) is particularly noteworthy, highlighting the potential of these compounds to address antibiotic resistance. [6]

Antiviral Activity

The antiviral potential of 4-aminoquinolines, particularly chloroquine and hydroxychloroquine, gained significant attention during the COVID-19 pandemic. Their proposed mechanism of action against viruses like SARS-CoV-2 involves the impairment of viral entry and replication by increasing the pH of endosomes and interfering with the glycosylation of viral proteins. However, the clinical efficacy of these compounds for viral infections remains a subject of debate.

Comparative SAR of Antiviral 4-Aminoquinoline Derivatives:

CompoundVirusEC50 (µM)Reference
Compound 2 from [11]Zika Virus0.8[11]

Expert Insights: While extensive SAR data for antiviral activity is still emerging, the potent activity of a 4-aminoquinoline derivative against the Zika virus suggests that this scaffold holds promise for the development of novel antiviral agents. [11]Further research is needed to optimize the structure for broad-spectrum antiviral activity and to elucidate the precise mechanisms of action.

Conclusion and Future Directions

The 4-aminoquinoline scaffold has proven to be a remarkably versatile platform for the development of therapeutic agents with diverse biological activities. While its legacy is firmly rooted in the fight against malaria, the ongoing exploration of its anticancer, antibacterial, and antiviral properties is opening new and exciting avenues for drug discovery.

The key to unlocking the full potential of this pharmacophore lies in a deep understanding of its structure-activity relationships. As this guide has demonstrated, subtle modifications to the quinoline ring and, in particular, the 4-amino side chain can have profound effects on potency, selectivity, and the ability to overcome drug resistance. The future of 4-aminoquinoline research will likely focus on:

  • Rational Drug Design: Employing computational modeling and a thorough understanding of SAR to design novel derivatives with improved target affinity and pharmacokinetic properties.

  • Hybrid Molecules: Continuing the strategy of combining the 4-aminoquinoline core with other pharmacophores to create multifunctional drugs with enhanced efficacy and novel mechanisms of action.

  • Target Deconvolution: Identifying the specific molecular targets of the most potent anticancer, antibacterial, and antiviral derivatives to facilitate mechanism-based drug development.

  • Overcoming Resistance: Designing next-generation 4-aminoquinolines that can circumvent existing and emerging drug resistance mechanisms.

By leveraging the knowledge gained from decades of research and embracing innovative medicinal chemistry approaches, the scientific community is well-positioned to continue to harness the therapeutic power of the 4-aminoquinoline scaffold for the benefit of global health.

References

  • Pacific BioLabs. (2011, August 23). Why You Should be Using the MTT to Test Cytotoxicity?[Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024, December 6). MDPI. [Link]

  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

  • Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. European Biomedical Institute. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Exploring Diverse Frontiers: Advancements of Bioactive 4- Aminoquinoline-based molecular hybrids in targeted therapeutics and. WestminsterResearch. [Link]

  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PMC. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. ResearchGate. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2025, April 25). MDPI. [Link]

  • Novel 4-Aminoquinoline Analogs Targeting the HIF-1α Signaling Pathway. Taylor & Francis. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). PMC. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents. PMC. [Link]

  • Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. ASM Journals. [Link]

  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature Experiments. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023, March 23). PMC. [Link]

  • Continued Validation of Sybr Green-1-Based Fluorescence Assay for the Routine Screening of Plasmodium Falciparum Susceptibility to Anti Malarial Drugs in Ghana. UGSpace. [Link]

  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. (2016, March 9). RUN. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016, April 18). PMC. [Link]

  • Synthesis and Structure-Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024, December 6). PubMed. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). PMC. [Link]

  • Hybrid 4-Aminoquinoline-1,3,5-triazine Derivatives: Design, Synthesis, Characterization, and Antibacterial Evaluation. (2025, August 9). ResearchGate. [Link]

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024, January 15). ScienceDirect. [Link]

  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. (2002, August 1). PubMed. [Link]

  • Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. (2025, August 6). ResearchGate. [Link]

  • An Exploration of the Structure-activity Relationships of 4−Aminoquinolines: Novel Antimalarials with Activity In-vivo. Scilit. [Link]

  • 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. [Link]

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Validation

Validating the Purity and Composition of 4-Amino-8-bromoquinoline-3-carbonitrile: A Guide to Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals The successful synthesis of a target molecule is a cornerstone of chemical research and drug development. However, synthesis is only the first step; rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target molecule is a cornerstone of chemical research and drug development. However, synthesis is only the first step; rigorous validation is paramount to ensure the compound's identity, purity, and elemental composition. This guide provides an in-depth look at the use of elemental analysis for the validation of a synthesized batch of 4-Amino-8-bromoquinoline-3-carbonitrile, a versatile quinoline derivative with significant potential in medicinal chemistry.[1] We will explore a representative synthetic protocol and then delve into the principles and practical application of elemental analysis as a definitive validation tool, comparing its utility against other common analytical techniques.

A Representative Synthesis of 4-Amino-8-bromoquinoline-3-carbonitrile

The synthesis of substituted 4-aminoquinolines can be achieved through various strategies.[2] A common and effective approach for producing 4-aminoquinoline-3-carbonitriles involves the Thorpe-Ziegler cyclization of a suitably substituted 2-(cyanoethylamino)benzonitrile.[3] The following is a representative protocol for the synthesis of 4-Amino-8-bromoquinoline-3-carbonitrile.

Experimental Protocol: Synthesis

Step 1: N-alkylation of 2-amino-3-bromobenzonitrile

  • To a solution of 2-amino-3-bromobenzonitrile (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2 equivalents).

  • To this suspension, add 3-bromopropanenitrile (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-((2-cyanoethyl)amino)-3-bromobenzonitrile.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Thorpe-Ziegler Cyclization

  • Dissolve the purified 2-((2-cyanoethyl)amino)-3-bromobenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equivalents) in THF to the reaction mixture.

  • Stir the reaction mixture at -78°C for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-Amino-8-bromoquinoline-3-carbonitrile.

cluster_synthesis Synthesis Workflow start Start: 2-amino-3-bromobenzonitrile step1 Step 1: N-alkylation with 3-bromopropanenitrile in DMF with K2CO3 start->step1 intermediate Intermediate: 2-((2-cyanoethyl)amino)-3-bromobenzonitrile step1->intermediate step2 Step 2: Thorpe-Ziegler Cyclization with LiHMDS in THF at -78°C intermediate->step2 product Product: 4-Amino-8-bromoquinoline-3-carbonitrile step2->product

Caption: Synthetic workflow for 4-Amino-8-bromoquinoline-3-carbonitrile.

The Litmus Test: Validation by Elemental Analysis

Following synthesis and purification, it is imperative to confirm the elemental composition of the product. Elemental analysis provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This technique is a cornerstone of chemical analysis for assessing the purity and confirming the empirical formula of a newly synthesized compound.[4]

Principle of Elemental Analysis

Modern elemental analysis is predominantly carried out using combustion analysis.[5] In this process, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. This converts the carbon in the sample to carbon dioxide (CO2), the hydrogen to water (H2O), and the nitrogen to nitrogen gas (N2) or its oxides, which are then reduced back to N2. These combustion products are then separated and quantified by various detectors, such as thermal conductivity or infrared detectors. The instrument software then calculates the mass percentage of each element in the original sample.

Theoretical Elemental Composition of 4-Amino-8-bromoquinoline-3-carbonitrile

To validate the synthesis, the experimental results from the elemental analysis must be compared against the theoretical elemental composition, which is calculated from the molecular formula.

Molecular Formula: C₁₀H₆BrN₃

Molecular Weight: 248.08 g/mol

Calculations:

  • Carbon (C): (10 * 12.011 g/mol ) / 248.08 g/mol * 100% = 48.42%

  • Hydrogen (H): (6 * 1.008 g/mol ) / 248.08 g/mol * 100% = 2.44%

  • Nitrogen (N): (3 * 14.007 g/mol ) / 248.08 g/mol * 100% = 16.94%

Experimental Protocol: Elemental Analysis
  • Sample Preparation: Ensure the synthesized 4-Amino-8-bromoquinoline-3-carbonitrile is meticulously purified and dried to remove any residual solvents or impurities, as these can significantly affect the results.

  • Weighing: Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance.

  • Analysis: Place the capsule into the autosampler of the elemental analyzer. The instrument will then automatically drop the sample into the combustion furnace and perform the analysis.

  • Data Acquisition: The instrument's software will record the signals from the detectors and calculate the percentage of C, H, and N in the sample.

  • Replication: It is best practice to run the analysis in duplicate or triplicate to ensure the reproducibility of the results.

cluster_ea Elemental Analysis Workflow start Start: Purified Sample step1 Accurate Weighing (1-3 mg) start->step1 step2 Combustion in O2 Furnace step1->step2 gases Conversion to CO2, H2O, N2 step2->gases step3 Gas Separation and Detection gases->step3 result Result: %C, %H, %N step3->result

Caption: Workflow for elemental analysis of a synthesized compound.

Interpreting the Data: A Comparative Perspective

The acceptance criterion for elemental analysis is stringent. For most peer-reviewed chemistry journals, the experimentally determined mass percentages should be within ±0.4% of the theoretical values.[6]

Table 1: Hypothetical Elemental Analysis Data for Synthesized 4-Amino-8-bromoquinoline-3-carbonitrile

ElementTheoretical %Experimental Batch 1 (Pass)DeviationExperimental Batch 2 (Fail)Deviation
Carbon (C)48.4248.25-0.17%47.56-0.86%
Hydrogen (H)2.442.51+0.07%2.98+0.54%
Nitrogen (N)16.9416.80-0.14%16.21-0.73%

In the example above, Batch 1 would be considered pure and its elemental composition validated. The deviations for Batch 2, however, fall outside the acceptable ±0.4% range, indicating the presence of impurities or that the synthesized compound is not the target molecule. Such a result would necessitate further purification and re-analysis.

Elemental Analysis in the Broader Analytical Context

While elemental analysis is a powerful tool for determining purity and empirical formula, it does not provide structural information. Therefore, it should be used in conjunction with other analytical techniques for a comprehensive validation of a synthesized compound.

Table 2: Comparison of Analytical Techniques for Compound Validation

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Elemental composition (%C, H, N, etc.)- Gold standard for purity assessment.[5]- Detects inorganic impurities (e.g., salts) and residual solvents that may be missed by other techniques.[4]- Provides no direct structural information.- Destructive technique.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, stereochemistry.- Provides detailed structural elucidation.[7]- Can be used for purity assessment against a known standard.- May not detect impurities lacking NMR-active nuclei (e.g., NaCl).[8]- Can be complex to interpret for novel or complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.- Confirms the molecular weight of the compound.- High-resolution MS (HRMS) can provide the molecular formula.- Fragmentation can be complex and may not always provide clear structural information.- May not detect non-ionizable impurities.[8]
Infrared (IR) Spectroscopy Presence of specific functional groups.- Quick and simple method to identify functional groups.- Confirms the presence of key bonds (e.g., C≡N, N-H).- Provides limited information on the overall structure.- Not typically used for quantitative analysis.

Conclusion

The synthesis of novel compounds like 4-Amino-8-bromoquinoline-3-carbonitrile is a critical endeavor in the advancement of science and medicine. However, the integrity of any subsequent research hinges on the unequivocal validation of the synthesized material. Elemental analysis serves as a fundamental and indispensable tool in this validation process. While other techniques like NMR and mass spectrometry provide invaluable structural information, elemental analysis offers a direct and quantitative measure of elemental composition and purity that is often unattainable by other methods. By ensuring that the experimental percentages of carbon, hydrogen, and nitrogen align with the theoretical values, researchers can have high confidence in the identity and quality of their synthesized compound, thereby upholding the principles of scientific rigor and reproducibility.

References

  • Aaron Chemistry. (n.d.). 1247850-63-0 | MFCD16690244 | 4-amino-8-bromoquinoline-3-carbonitrile.
  • Arslancan, S. (2022, December 14). Chemists Debate the Value of Elemental Analysis. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Aminoquinoline-7-carbonitrile as a Versatile Building Block for Complex Molecule Synthesis.
  • Bendix, J. (2021, December 21).
  • BLD Pharm. (n.d.). 1247850-63-0|4-amino-8-bromoquinoline-3-carbonitrile.
  • Chem-Impex. (n.d.). 4-Amino-8-bromoquinoline.
  • Chemistry LibreTexts. (2022, April 20). 3.2: Determining Empirical and Molecular Formulas.
  • Tarawneh, A. H. (2022, February 6). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives.
  • Google Patents. (n.d.).
  • Gower, N. S. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science.
  • LibreTexts. (n.d.). Stoichiometry: Elemental Analysis.
  • Romero, M. H. (2025, April 1).
  • Sigma-Aldrich. (n.d.). 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester.
  • United States Biological. (n.d.). 4-Amino-8-bromoquinoline ≥95% CAS.
  • Chem-Impex. (n.d.). 4-Amino-8-bromoquinoline.
  • Google Patents. (n.d.).
  • University of Calgary. (n.d.). Combustion and Elemental Analysis.
  • Reddit. (2018, August 23). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?
  • Google Patents. (n.d.).
  • VELP Scientifica. (n.d.).
  • European Medicines Agency. (2019, March 28). ICH guideline Q3D (R1) on elemental impurities.
  • U.S. Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS.
  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • U.S. Pharmacopeia. (n.d.). <232> Elemental Impurities - Limits.
  • U.S. Food & Drug Administration. (n.d.). Elemental Impurities in Drug Products.

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Comparative

A Senior Application Scientist's Guide to the Comparative Solubility of 4-Amino-8-bromoquinoline-3-carbonitrile and Key Bosutinib Intermediates

Introduction: The Critical Role of Solubility in Pharmaceutical Development In the intricate process of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) and its synthetic interm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the intricate process of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) and its synthetic intermediates is a cornerstone of success.[1][2] Poor solubility can create significant hurdles, leading to inadequate exposure in preclinical studies, variable bioavailability, and challenges in formulation.[3][4] This guide provides a comparative analysis of the predicted solubility of 4-Amino-8-bromoquinoline-3-carbonitrile, a versatile building block in medicinal chemistry, and two key intermediates in the synthesis of the tyrosine kinase inhibitor, Bosutinib.

As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for understanding the underlying physicochemical principles and to equip fellow researchers with the tools to conduct their own robust comparative solubility assessments. We will delve into an in silico analysis to form our initial hypotheses, followed by a detailed, field-proven experimental protocol for generating reliable, comparative solubility data.

Structural Analysis and In Silico Solubility Predictions

Before embarking on any laboratory work, a thorough analysis of the molecular structures and a review of in silico predictions can provide invaluable insights into the expected solubility behavior of the compounds. This allows for a more rational design of experimental parameters.

The compounds of interest are:

  • 4-Amino-8-bromoquinoline-3-carbonitrile (Compound A)

  • 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Bosutinib Intermediate I)

  • 7-(3-chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile (Bosutinib Intermediate II)

cluster_A Compound A cluster_B Bosutinib Intermediate I cluster_C Bosutinib Intermediate II A 4-Amino-8-bromoquinoline-3-carbonitrile C10H6BrN3 B 4-((2,4-dichloro-5-methoxyphenyl)amino)- 7-hydroxy-6-methoxyquinoline-3-carbonitrile C18H13Cl2N3O3 C 7-(3-chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)- 6-methoxyquinoline-3-carbonitrile C21H18Cl3N3O3 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess solid compound into glass vials C Add solvent to vials A->C B Prepare solvent systems (e.g., pH buffers, organic solvents) B->C D Seal and agitate at a constant temperature (e.g., 25°C or 37°C) C->D E Equilibrate for 24-48 hours D->E F Withdraw aliquot E->F G Filter through 0.45 µm syringe filter to remove undissolved solid F->G H Dilute filtrate with mobile phase G->H I Quantify concentration using validated HPLC method H->I

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

  • 4-Amino-8-bromoquinoline-3-carbonitrile (Compound A)

  • 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Bosutinib Int. I)

  • 7-(3-chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile (Bosutinib Int. II)

  • Phosphate buffer solutions (pH 5.0, 7.4)

  • 0.1 N HCl (pH ~1.2)

  • HPLC-grade water, methanol, ethanol, and acetonitrile

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.45 µm syringe filters (hydrophilic, low protein binding)

  • Calibrated analytical balance

  • HPLC system with UV detector

2. Preparation of Standard Solutions for HPLC Calibration:

  • For each compound, prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable organic solvent in which it is freely soluble (e.g., DMSO or methanol).

  • Perform serial dilutions of the stock solution with the HPLC mobile phase to create a series of at least five calibration standards of known concentrations.

3. Shake-Flask Solubility Measurement:

  • Accurately weigh an excess amount of each solid compound (e.g., 5-10 mg) into separate, labeled glass vials. The key is to have undissolved solid remaining at the end of the experiment.

  • Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, water, methanol, ethanol) to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

  • After the incubation period, visually confirm that excess solid is still present in each vial.

  • Allow the vials to stand for a short period to let the solid settle.

  • Carefully withdraw an aliquot of the supernatant, avoiding the solid material.

  • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean HPLC vial. The first few drops should be discarded to saturate the filter and prevent adsorption losses.

  • Dilute the filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

4. HPLC Analysis:

  • Develop a suitable reverse-phase HPLC method for each compound. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).

  • Inject the diluted filtrate samples.

  • Determine the concentration of the compound in the diluted filtrate by using the calibration curve.

  • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

The results of the solubility study should be summarized in a clear and concise table for easy comparison.

CompoundSolubility in 0.1 N HCl (mg/mL)Solubility in pH 7.4 Buffer (mg/mL)Solubility in Methanol (mg/mL)Solubility in Ethanol (mg/mL)
Compound A Experimental ValueExperimental ValueExperimental ValueExperimental Value
Bosutinib Int. I Experimental ValueExperimental ValueExperimental ValueExperimental Value
Bosutinib Int. II Experimental ValueExperimental ValueExperimental ValueExperimental Value

The experimental data can then be compared to the initial in silico predictions. It is expected that the solubility in acidic buffer will be higher than in neutral buffer for all three compounds due to the basic quinoline nitrogen. The solubility in organic solvents like methanol and ethanol is anticipated to be higher than in aqueous media, particularly for the more lipophilic Bosutinib intermediates.

Conclusion

This guide provides a comprehensive framework for the comparative solubility analysis of 4-Amino-8-bromoquinoline-3-carbonitrile and key Bosutinib intermediates. By integrating in silico predictions with a robust experimental protocol, researchers can gain a thorough understanding of the physicochemical properties of these important pharmaceutical building blocks. This knowledge is crucial for optimizing synthetic routes, developing effective purification strategies, and ultimately, for the successful development of new therapeutic agents.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
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  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
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  • Echemi. (n.d.). 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile 99% white powder kanbei.
  • Pharmaffiliates. (n.d.). 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile.
  • gsrs. (n.d.). 7-(3-CHLOROPROPOXY)-4-((2,4-DICHLORO-5-METHOXYPHENYL)AMINO)-6-METHOXY-3-QUINOLINECARBONITRILE.
  • PubChem. (n.d.). 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile.
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Safety & Regulatory Compliance

Safety

Essential Personal Protective Equipment (PPE) Protocol for Handling 4-Amino-8-bromoquinoline-3-carbonitrile

This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals handling 4-Amino-8-bromoquinoline-3-carbonitrile. Given the absence of a specific Safety Dat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals handling 4-Amino-8-bromoquinoline-3-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon a conservative assessment of its structural components: an aromatic amine, a halogenated quinoline, and a nitrile group. This approach ensures the highest safety standards by addressing the potential hazards associated with each of these chemical classes.

Hazard Assessment: A Structural Rationale for Caution

4-Amino-8-bromoquinoline-3-carbonitrile is a complex molecule whose potential hazards must be inferred from its constituent parts. A thorough understanding of these risks is fundamental to implementing an effective PPE and handling strategy.

  • Aromatic Amine Moiety: Aromatic amines as a class present significant health risks. They can be absorbed through the skin, and safe handling practices always recommend robust PPE to prevent dermal contact.[1][2]

  • Halogenated Quinoline Core: Quinoline and its derivatives are known to be potentially toxic and can cause irritation to the skin, eyes, and respiratory system.[3][4][5] Some halogenated quinolines may also possess hepatotoxic (liver-damaging) properties and are suspected of being mutagenic or carcinogenic.[4][6][7][8]

  • Nitrile Group (-C≡N): While the toxicity of organic nitriles varies, this functional group necessitates caution due to the potential for metabolic release of cyanide. Therefore, preventing inhalation, ingestion, and skin contact is paramount.

Given these structural alerts, the compound must be treated as potentially harmful if swallowed, a skin and eye irritant, and a respiratory irritant, with a potential for long-term systemic effects.[9][10]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is mandatory to create redundant barriers against exposure. The following equipment must be worn at all times when handling 4-Amino-8-bromoquinoline-3-carbonitrile.

PPE CategorySpecific RecommendationsRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves (minimum 5-mil thickness).[11]Nitrile offers good resistance to a range of chemicals and provides a physical barrier against brief contact.[11][12] Double-gloving increases breakthrough time and protects against contamination during glove removal.[13] Gloves must be changed immediately if contaminated.[11][12]
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant).To protect against eye irritation from accidental splashes or airborne dust particles.[9][13]
Full-face shield worn over safety goggles.Required for procedures with a high risk of splashing or significant dust generation (e.g., weighing, transferring large quantities).[13] This provides an additional layer of protection for the entire face.
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs.To protect skin from contact with the chemical and prevent contamination of personal clothing.[13]
Respiratory Protection All handling of solid/powdered compound must be performed within a certified chemical fume hood.To prevent inhalation of airborne particles, which is a primary route of exposure for powdered chemicals.[10][14] The fume hood provides essential engineering control.
NIOSH-approved respirator (e.g., N95 for dust or with organic vapor cartridges).Required for spill cleanup or any situation where the compound must be handled outside of a functioning fume hood.

Operational and Disposal Plans

Proper procedure is as critical as the PPE itself. The following workflow minimizes exposure risk at every stage of handling.

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble & Inspect PPE: Gather all necessary PPE. Meticulously inspect gloves for any tears, punctures, or signs of degradation before use.[14]

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[9][15]

  • Prepare Work Area: Line the work surface within the fume hood with absorbent, disposable bench paper.

  • Review Procedures: Mentally walk through the entire handling and disposal process before opening the chemical container.

  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, safety goggles, face shield, outer gloves).

  • Transfer Compound: Conduct all manipulations, including weighing and preparing solutions, deep within the chemical fume hood sash.

  • Minimize Dust: Handle the solid compound carefully to avoid generating dust. Use techniques like gentle scooping rather than pouring from a height.

  • Avoid Cross-Contamination: Never touch surfaces outside the fume hood (e.g., door handles, keyboards, pens) with contaminated gloves.[11] If you must exit the immediate area, remove your outer gloves.

  • Immediate Cleanup: Clean any minor spills within the hood immediately using appropriate absorbent materials.

  • Secure Compound: Tightly close the primary container of 4-Amino-8-bromoquinoline-3-carbonitrile and store it according to safety guidelines.

  • Decontaminate Work Area: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), and dispose of the bench paper as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid contact with the contaminated outer surfaces. Remove outer gloves first, followed by the face shield, lab coat, goggles, and finally the inner gloves.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water after all work is complete.[16][17]

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_conclusion Conclusion & Disposal Phase cluster_emergency Contingency start Start pre_checks Pre-Handling Checks (Fume Hood, PPE, Safety Gear) start->pre_checks don_ppe Don Full PPE pre_checks->don_ppe handle Handle Compound in Certified Fume Hood don_ppe->handle decon Decontaminate Work Area & Secure Compound handle->decon spill Spill Event handle->spill doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash waste Dispose of Contaminated Waste as Hazardous wash->waste end End waste->end emergency Execute Spill Cleanup Protocol spill->emergency emergency->decon

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-8-bromoquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-8-bromoquinoline-3-carbonitrile
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